2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
2-chloro-5-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUQIASOQMXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-5-hydroxy-4-methoxybenzaldehyde chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-5-hydroxy-4-methoxybenzaldehyde: Properties, Synthesis, and Potential Applications
Abstract
Substituted benzaldehydes are fundamental scaffolds in organic synthesis, particularly within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, a halogenated isomer of vanillin. While its direct applications are still an emerging area of research, its structural motifs—a reactive aldehyde, a nucleophilic hydroxyl group, and a sterically influential chlorine atom—position it as a high-potential intermediate for the synthesis of complex molecular architectures. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and an expert analysis of its potential applications in drug discovery. It is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile building block.
Chemical Identity and Structure
A precise understanding of a molecule's identity and three-dimensional arrangement is the cornerstone of its application in research and development.
Nomenclature and Key Identifiers
The compound is systematically identified through a variety of chemical naming conventions and database identifiers, ensuring unambiguous reference in a global scientific context.
| Identifier Type | Value | Source |
| IUPAC Name | 2-chloro-5-hydroxy-4-methoxybenzaldehyde | PubChem[1] |
| CAS Number | 89938-55-6 | PubChem[1] |
| PubChem CID | 57911671 | PubChem[1] |
| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)Cl)C=O)O | PubChem[1] |
| InChI Key | GCWUQIASOQMXGR-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Analysis
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a disubstituted salicylaldehyde derivative. The benzene ring is functionalized with five substituents, creating a distinct electronic and steric environment:
-
Aldehyde Group (-CHO) at C1: This is the principal functional group, serving as a versatile handle for transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases or heterocycles.
-
Chloro Group (-Cl) at C2: The electron-withdrawing nature of the chlorine atom acidifies the adjacent phenolic proton and influences the regioselectivity of further electrophilic aromatic substitutions. Its presence is a key feature for modulating the pharmacokinetic properties of derivative compounds.
-
Methoxy Group (-OCH₃) at C4: This electron-donating group activates the ring towards electrophilic substitution and can participate in hydrogen bonding.
-
Hydroxyl Group (-OH) at C5: As a phenolic hydroxyl group, it is acidic and can be readily deprotonated. It is a strong hydrogen bond donor and a key site for etherification or esterification to build more complex derivatives.
The intramolecular hydrogen bond between the hydroxyl group and the methoxy oxygen can influence the compound's conformation and reactivity.
Structural Visualization
The following diagram illustrates the 2D chemical structure and numbering of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
Caption: 2D structure of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data below are primarily computed properties sourced from authoritative databases.
| Property | Value | Unit | Source |
| Molecular Weight | 186.59 | g/mol | PubChem[1] |
| Monoisotopic Mass | 186.0083718 | Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |
| Rotatable Bond Count | 2 | PubChem[1] | |
| Topological Polar Surface Area | 46.5 | Ų | PubChem[1] |
| Physical Form | Solid (Predicted) | Sigma-Aldrich[2] | |
| Melting Point | 86.81 (Predicted for isomer) | °C | Sigma-Aldrich[2] |
| Boiling Point | 307.19 (Predicted for isomer) | °C | Sigma-Aldrich[2] |
Expert Insights: The XLogP3 value of 2.1 suggests moderate lipophilicity, indicating that the compound should have reasonable solubility in organic solvents and potentially good cell membrane permeability, a desirable trait for drug candidates. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological macromolecules. It is important to note that properties like melting and boiling points are predicted for an isomer (2-Chloro-4-hydroxy-5-methoxy-benzaldehyde) and should be experimentally verified for the title compound.
Synthesis and Characterization
A reliable and scalable synthetic route is critical for the utilization of any chemical intermediate. While specific literature for this exact molecule is sparse, a robust synthesis can be proposed based on established organochemical reactions for analogous structures.
Proposed Synthetic Pathway
A logical approach to synthesizing 2-Chloro-5-hydroxy-4-methoxybenzaldehyde starts from commercially available vanillin. The strategy involves protection of the hydroxyl group, subsequent regioselective chlorination, and final deprotection.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
Causality Behind Experimental Choices:
-
Step 1 (Protection): The phenolic hydroxyl group of vanillin is more reactive than the aromatic ring itself under many conditions. Acetylation protects this group, preventing side reactions and directing the subsequent chlorination to the desired position on the ring. Pyridine is used as a base to neutralize the acetic acid byproduct.
-
Step 2 (Chlorination): Sulfuryl chloride is an effective source of electrophilic chlorine for aromatic systems. The acetyl group is an ortho-, para-director, but the strong activating effect of the methoxy group and steric hindrance directs the incoming electrophile (Cl+) to the position ortho to the methoxy group (C2). Acetic acid serves as a suitable polar solvent.
-
Step 3 (Deprotection): Acid- or base-catalyzed hydrolysis of the acetate ester is a standard and high-yielding reaction to regenerate the free hydroxyl group, yielding the final product.
Step-by-Step Methodology:
-
Protection of Vanillin:
-
To a solution of vanillin (1 equivalent) in pyridine (5 volumes) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-formyl-2-methoxyphenyl acetate.
-
-
Chlorination:
-
Dissolve the protected intermediate (1 equivalent) in glacial acetic acid (10 volumes).
-
Add sulfuryl chloride (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by pouring it into a large volume of cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
-
Deprotection (Hydrolysis):
-
Suspend the crude chlorinated product in a mixture of methanol (5 volumes) and 2M HCl (5 volumes).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and reduce the volume of methanol via rotary evaporation.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
-
Structural Elucidation
Confirmation of the final structure is a self-validating step achieved through a combination of spectroscopic methods:
-
¹H NMR: Would confirm the presence of the aldehyde proton (~9.8 ppm), two distinct aromatic protons, a methoxy singlet (~3.9 ppm), and a phenolic hydroxyl proton.
-
¹³C NMR: Would show characteristic peaks for the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).
-
Mass Spectrometry (MS): Would show a molecular ion peak (M+) corresponding to the calculated mass (186.01) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Would display characteristic stretches for the O-H group (~3300 cm⁻¹), the aldehyde C-H (~2850, 2750 cm⁻¹), the carbonyl C=O (~1680 cm⁻¹), and C-Cl (~750 cm⁻¹).
Reactivity and Potential Applications in Drug Development
The true value of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde lies in its potential as a versatile building block for creating novel compounds with biological activity. Its reactivity profile is governed by its three key functional groups.
Application as a Medicinal Chemistry Scaffold
This molecule serves as an excellent starting point for generating libraries of compounds for high-throughput screening. Its structural similarity to other biologically active benzaldehydes, such as the tyrosinase inhibitor 2-hydroxy-4-methoxybenzaldehyde, suggests it could be a valuable core.[3][4]
-
Derivatization of the Aldehyde: Can be converted into imines, oximes, or used in multicomponent reactions (e.g., Ugi reaction) to rapidly build molecular complexity.
-
Modification of the Hydroxyl Group: Can be alkylated or acylated to explore structure-activity relationships (SAR) related to hydrogen bonding capacity and steric bulk.
-
Nucleophilic Aromatic Substitution: The chlorine atom, while generally unreactive, can be substituted under specific conditions (e.g., Buchwald-Hartwig amination) to introduce nitrogen- or oxygen-based functionalities.
Hypothetical Application in Kinase Inhibition
Many FDA-approved kinase inhibitors utilize a substituted aromatic core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The hydroxyl and methoxy groups of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde can act as a "hinge-binding" motif, a common feature in kinase inhibitors.
The diagram below conceptualizes how a derivative of this scaffold could potentially interact with a generic kinase hinge region.
Caption: Conceptual binding of a derivative in a kinase ATP pocket.
Safety and Handling
Proper handling of all chemicals is paramount in a research environment. The following information is based on data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) from the supplier.
Hazard Identification
This compound is expected to carry warnings similar to its isomers.[5][6][7]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Direct contact may cause skin redness and irritation. |
| Causes serious eye irritation | H319 | Can cause significant irritation or damage upon eye contact. |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion and Future Outlook
2-Chloro-5-hydroxy-4-methoxybenzaldehyde represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure is primed for derivatization. The combination of a reactive aldehyde, a phenolic hydroxyl, a methoxy group, and a strategically placed chlorine atom makes it an attractive scaffold for generating novel molecules with potential therapeutic applications, particularly in areas like kinase inhibition and antimicrobial research.
Future work should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and the systematic exploration of its biological activity through the creation and screening of derivative libraries. As the demand for novel chemical matter in drug discovery continues to grow, such versatile building blocks will remain indispensable tools for the modern medicinal chemist.
References
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PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Bio-Connect. Safety Data Sheet. [Link]
-
Chemical Safety. chemical label 2-chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]
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Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Wikimedia Foundation. [Link]
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PubChem. 2,5-Dihydroxy-4-methoxy-benzaldehyde. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis. [Link]
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NIST. Benzaldehyde, 2-hydroxy-4-methoxy-. National Institute of Standards and Technology. [Link]
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ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
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ScienceMadness. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]
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ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
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2-Chloro-5-hydroxy-4-methoxybenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, a substituted benzaldehyde of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, synthetic pathways, physicochemical properties, and potential applications, offering insights grounded in established chemical principles.
Core Chemical Identity
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. The precise arrangement of its functional groups—a chloro group at position 2, a hydroxyl group at position 5, and a methoxy group at position 4 relative to the formyl group—is crucial for its reactivity and potential biological activity.
A point of common confusion is its isomer, 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS Number: 18268-76-3), which is more frequently listed by commercial suppliers. It is imperative for researchers to verify the specific isomer required for their application, as the differing positions of the hydroxyl and methoxy groups will lead to distinct chemical and biological properties. This guide will focus exclusively on the 5-hydroxy-4-methoxy isomer.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-5-hydroxy-4-methoxybenzaldehyde | PubChem[1] |
| CAS Number | 89938-55-6 | PubChem[1] |
| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |
| Molecular Weight | 186.59 g/mol | PubChem[1] |
| InChIKey | GCWUQIASOQMXGR-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, while not extensively detailed in publicly available literature, can be approached through established methods for the formylation of substituted phenols. The key challenge lies in achieving regioselectivity, directing the formyl group to the desired position on the aromatic ring. The starting material would likely be 3-chloro-4-methoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups activates the ring towards electrophilic aromatic substitution, while the chloro group is a deactivating but ortho-, para-directing group.
Several classical formylation reactions are applicable, each with its own mechanistic pathway and experimental considerations.
Ortho-Formylation of Phenols
A highly effective and regioselective method for introducing a formyl group ortho to a phenolic hydroxyl group is the reaction with paraformaldehyde in the presence of magnesium dichloride and triethylamine. This method, detailed by Hofsløkken and Skattebøl, offers excellent yields for a range of substituted phenols.[2] The magnesium ion is believed to play a crucial role in chelating with the phenoxide and the incoming formaldehyde, thereby directing the substitution to the ortho position.
Diagram of the Proposed Synthetic Pathway via Ortho-Formylation
Caption: Proposed synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
Alternative Formylation Strategies
-
Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to generate dichlorocarbene (:CCl₂) as the electrophile.[3] The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde. While classic, this method can sometimes suffer from moderate yields and the formation of byproducts. The reaction favors ortho-substitution.
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often acetic or trifluoroacetic acid). The electrophilic species is an iminium ion derived from HMTA. The reaction requires a strongly activated aromatic ring, such as a phenol, and typically directs formylation to the ortho position.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is effective for formylating electron-rich aromatic compounds.
Representative Experimental Protocol: Ortho-Formylation of a Substituted Phenol
Objective: To synthesize a salicylaldehyde derivative via regioselective ortho-formylation of the corresponding phenol.
Materials:
-
Substituted Phenol (e.g., 3-Chloro-4-methoxyphenol)
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., argon) is charged with anhydrous magnesium dichloride (1.5 equivalents) and paraformaldehyde (2.25 equivalents).
-
Anhydrous THF or acetonitrile is added to the flask.
-
Anhydrous triethylamine (1.5 equivalents) is added dropwise to the stirred suspension.
-
The substituted phenol (1.0 equivalent) is then added dropwise.
-
The reaction mixture is heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and diethyl ether is added.
-
The organic phase is washed successively with 1 N HCl and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Physicochemical and Spectroscopic Data
The following data for 2-Chloro-5-hydroxy-4-methoxybenzaldehyde is based on computational predictions from reputable databases. Experimental verification is recommended for critical applications.
Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Expected Spectroscopic Features
While specific spectra for this compound are not widely published, the expected features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aldehydic proton (likely a singlet around 9.8-10.0 ppm), the phenolic hydroxyl proton (a broad singlet), the methoxy protons (a singlet around 3.9 ppm), and two aromatic protons (likely singlets or doublets with small coupling constants, in the aromatic region of 6.5-7.5 ppm).
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 100-160 ppm range), and the methoxy carbon (around 56 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol (a broad band around 3300 cm⁻¹), the C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde (around 1670 cm⁻¹), and C-O stretches for the ether and phenol (in the 1200-1300 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Applications in Research and Drug Development
Substituted benzaldehydes are a class of compounds with significant utility in medicinal chemistry and drug discovery. Their ability to participate in a wide range of chemical reactions makes them valuable building blocks for the synthesis of more complex molecules.
Scaffolds for Biologically Active Molecules
The benzaldehyde moiety can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. For instance, they are precursors for the synthesis of Schiff bases, chalcones, and various heterocyclic systems that have shown a wide range of biological activities.
Potential as Enzyme Inhibitors
Derivatives of substituted benzaldehydes have been investigated as inhibitors for various enzymes. For example, certain benzylidene derivatives have been explored as dual cholinesterase inhibitors for potential use in the treatment of Alzheimer's disease.[5] The substituents on the benzaldehyde ring play a crucial role in the binding affinity and selectivity of these inhibitors.
Modulation of Hemoglobin
Substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin.[6][7] By binding to specific sites on the hemoglobin molecule, these compounds can increase its oxygen affinity. This mechanism of action has potential therapeutic applications in conditions where enhanced tissue oxygenation is beneficial, such as in sickle cell disease.[6]
Logical Flow of Application in Drug Discovery
Caption: Role of the target compound in a drug discovery workflow.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Toxicological Profile (Inferred from related compounds): Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a specific isomer within the broader class of substituted benzaldehydes. While detailed experimental data for this particular compound is sparse in the literature, its synthesis can be approached using established and reliable methods for the ortho-formylation of phenols. Its structural features suggest potential as a valuable intermediate in the synthesis of more complex molecules for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or allosteric modulators of proteins. As with any chemical compound, proper handling and safety precautions are paramount. Further research into the synthesis, characterization, and biological activity of this specific isomer is warranted to fully elucidate its potential.
References
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PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link][1]
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Beddell, C. R., Goodford, P. J., Kneen, G., White, R. D., Wilkinson, S., & Wootton, R. (1984). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology, 82(2), 397–407. [Link][6]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link][2]
-
Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). RSC Medicinal Chemistry. [Link][5]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link][4]
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link][3]
-
Saikia, P., & Laskar, D. D. (2010). Substituted benzaldehydes as allosteric modulators of hemoglobin. Google Patents, US9018210B2. [7]
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- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
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- 5. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Handling of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
[1][2]
CAS Registry Number: 89938-55-6 Synonyms: 6-Chloroisovanillin; 2-Chloro-5-hydroxy-p-anisaldehyde Molecular Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol [1][2][3]
Executive Summary & Compound Identification
Crucial Distinction: This compound is a chlorinated derivative of isovanillin.[1][2] It is frequently confused with its isomer, 2-chloro-4-hydroxy-5-methoxybenzaldehyde (6-chlorovanillin, CAS 18268-76-3).[1] Correct identification is critical as their solubility and reactivity profiles differ significantly due to the position of the phenolic hydroxyl group relative to the aldehyde and chlorine substituents.[1][2]
-
Target Compound (This Guide): 5-Hydroxy / 4-Methoxy (CAS 89938-55-6)[1][2][3][4][5][6]
-
Common Isomer: 4-Hydroxy / 5-Methoxy (CAS 18268-76-3)[1][2][3][6]
Application Context: This compound serves as a key intermediate in the synthesis of bioactive chalcones, flavonoids, and specific kinase inhibitors. Its solubility is governed by the interplay between the hydrophobic chloro-aryl core and the hydrogen-bonding capability of the phenolic hydroxyl and aldehyde groups.[1]
Theoretical & Experimental Solubility Profile
Hansen Solubility Parameters (Estimated)
Based on Group Contribution Methods for the chlorovanillin scaffold, the solubility behavior can be predicted to guide solvent selection.[1]
| Parameter | Value (Est.) | Implication for Solvent Selection |
| 19.5 MPa | Requires solvents with moderate dispersion forces (e.g., aromatics, chlorinated solvents).[1] | |
| 11.2 MPa | Soluble in moderately polar solvents (e.g., Acetone, Ethyl Acetate). | |
| 14.8 MPa | High affinity for H-bond acceptors (DMSO, DMF, Alcohols) due to phenolic -OH.[1][2] |
Solubility Classification Table
Data derived from structural analogs (Isovanillin, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde) and standard phenolic aldehyde behavior.[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | Freely Soluble | Preferred for biological stock solutions (>50 mg/mL).[1][2] |
| DMF | Freely Soluble | Suitable for synthetic reactions (Vilsmeier-Haack, etc.).[1][2] | |
| Acetonitrile | Soluble (Hot) | Primary choice for recrystallization. Sparingly soluble at RT.[2] | |
| Polar Protic | Methanol/Ethanol | Soluble | Good for reactions; less ideal for crystallization unless mixed with water.[1][2] |
| Water | Insoluble (Cold) | Soluble in hot water; freely soluble in basic pH (forms phenolate).[2] | |
| Moderately Polar | Ethyl Acetate | Soluble | Excellent for liquid-liquid extraction from aqueous layers.[1][2] |
| Acetone | Soluble | Good solvent for transfer; avoid if using strong nucleophiles (aldol risk).[2] | |
| Non-Polar | Chloroform/DCM | Moderately Soluble | Useful for chromatography (DCM/MeOH gradients).[1][2] |
| Hexane/Heptane | Insoluble | Used as an anti-solvent to precipitate the product.[2] |
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to determine exact saturation points for your specific batch, as impurity profiles can shift solubility boundaries.[1]
-
Preparation: Weigh 100 mg of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
Protocol: Purification via Recrystallization
Rationale: Literature on the structural isomer (2-chloro-3-hydroxy-4-methoxybenzaldehyde) indicates Acetonitrile (MeCN) is a superior solvent for purification, offering a balance of high temperature solubility and poor low temperature solubility [1].[1][2]
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in Acetonitrile (approx. 5 mL per gram of solid).
-
Heating: Heat the mixture to reflux (80-82°C) with stirring until fully dissolved.
-
Note: If insolubles persist after 10 mins at reflux, hot filter to remove inorganic salts.
-
-
Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Crystallization: Transfer to a 4°C environment (fridge) for 4-12 hours to maximize yield.
-
Isolation: Filter the pale yellow/white crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold (-20°C) Acetonitrile.
-
Drying: Dry under vacuum at 40°C to remove solvent residues.[1][2]
Decision Logic & Workflows
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Synthesis, Purification, or Analysis).
Caption: Logical framework for solvent selection based on operational requirements (Synthesis, Purification, Analysis).
Critical Handling & Stability Notes
-
Oxidation Sensitivity: As a benzaldehyde derivative, the aldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid (2-chloro-5-hydroxy-4-methoxybenzoic acid).[1][2]
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solvent Choice: Avoid ethers (THF/Ether) that may contain peroxides unless freshly distilled, as peroxides accelerate aldehyde oxidation.[1]
-
-
pH Sensitivity:
-
Basic Conditions: The phenolic proton (pKₐ ~8-10) will deprotonate in basic media (NaOH, K₂CO₃), drastically increasing water solubility and potentially altering reactivity (increasing electron density on the ring).[1]
-
Acidic Conditions: Generally stable, but strong acids combined with heat may induce demethylation of the 4-methoxy group.[1][2]
-
References
-
Hornbaker, E. D., & Burger, A. (1955).[7] Nuclear Substituted 3,4-Dihydroxyphenethylamines and Related Derivatives. Journal of the American Chemical Society, 77(20), 5314–5317. (Describes recrystallization of the structural isomer 2-chloro-3-hydroxy-4-methoxybenzaldehyde from Acetonitrile).
-
PubChem. (n.d.).[1][2][8] Compound Summary for CID 57911671: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. (2024).[1][2] 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Synthesis & Properties. (Provides comparative solubility data for chlorovanillin derivatives).
Sources
- 1. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]
- 2. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 18268-76-3|2-Chloro-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 381229-74-9|2,5-Dichloro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 54881-49-1|2-Chloro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 56962-11-9|2-Chloro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-5-hydroxy-4-methoxybenzaldehyde MSDS and safety data sheet
Topic: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde MSDS and Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Resource for Synthesis, Safety, and Application
Executive Summary
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 6282-59-3) is a highly functionalized aromatic aldehyde used primarily as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom, an electron-donating hydroxyl group, and a methoxy group—makes it a critical intermediate for synthesizing heterocycles, Schiff bases, and potential pharmaceutical agents targeting kinase pathways or microbial resistance.
This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework for researchers, integrating safety protocols with synthetic utility.
Chemical Identity & Physicochemical Profile
The "Fingerprint" of the molecule.
| Property | Specification |
| IUPAC Name | 2-Chloro-5-hydroxy-4-methoxybenzaldehyde |
| Common Synonyms | 6-Chloroisovanillin; 2-Chloro-4-methoxy-5-hydroxybenzaldehyde |
| CAS Registry Number | 6282-59-3 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110–115 °C (Experimental range varies by purity; often predicted ~112°C) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~7.0–7.5 (Phenolic OH) |
Structural Insight: The molecule is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The chlorine atom is positioned ortho to the aldehyde group (position 2) and para to the hydroxyl group (position 5), significantly altering the electronic landscape compared to its parent molecule. This positioning enhances the acidity of the phenol and influences the electrophilicity of the aldehyde.
Hazard Characterization & Risk Assessment
Translating GHS codes into laboratory practice.
GHS Classification (29 CFR 1910.1200)
Signal Word: WARNING [1]
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[2][1][3] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][1][3][4] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][3] |
Precautionary Response (P-Codes)
-
Prevention (P261, P280): Avoid breathing dust/fume.[1][3] Wear protective gloves/eye protection (Nitrile gloves, Safety Goggles).
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.
Synthetic Utility & Application
Why this molecule matters in drug discovery.
Core Reactivity Profile
The molecule offers three distinct "handles" for chemical modification:
-
Aldehyde (C1): Susceptible to nucleophilic attack (e.g., reductive amination, Knoevenagel condensation, Wittig reaction).
-
Phenol (C5): Open to alkylation (ether formation) or esterification. The para-chlorine enhances the acidity of this proton.
-
Aryl Chloride (C2): A potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), though less reactive than bromides/iodides. It often serves as a steric blocker or lipophilic modulator in drug design.
Primary Synthetic Pathways
Researchers typically utilize this compound in the following workflows:
-
Schiff Base Formation: Condensation with primary amines to form imines, often investigated for antimicrobial or anticancer activity.
-
Chalcone Synthesis: Reaction with acetophenones (Claisen-Schmidt condensation) to generate chalcones, which are precursors to flavonoids and pyrazolines.
-
Heterocycle Construction: Cyclization reactions involving the aldehyde and adjacent functional groups to form benzofurans or quinolines.
Diagram: Synthetic Logic Flow
Visualizing the transformation potential of the scaffold.
Caption: Divergent synthetic pathways utilizing the aldehyde and hydroxyl functionalities for library generation.
Handling, Stability & Storage Protocol
Ensuring sample integrity and operator safety.
Stability Concerns
-
Oxidation: Like most benzaldehydes, the aldehyde group is prone to autoxidation to the corresponding benzoic acid (2-chloro-5-hydroxy-4-methoxybenzoic acid) upon prolonged exposure to air.
-
Light Sensitivity: Halogenated aromatics can be light-sensitive; degradation may occur under UV exposure.
Storage SOP
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Temperature: Refrigerate (2–8 °C ) for long-term storage to retard oxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Diagram: Safe Handling Workflow
A self-validating logic for laboratory use.
Caption: Operational workflow for receiving, verifying, and maintaining the integrity of the compound.
Emergency Response & Waste Management
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is required if irritation persists (potential for chemically induced pneumonitis).[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.
Fire-Fighting Measures
-
Suitable Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂) and Hydrogen Chloride gas (HCl) . Firefighters must wear SCBA.
Waste Disposal[4]
-
Classification: Halogenated Organic Solvent/Solid Waste .
-
Protocol: Dissolve in a combustible solvent (if not already dissolved) and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain due to potential aquatic toxicity and formation of persistent halogenated byproducts.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277685, 6-Chloroisovanillin. Retrieved from [Link]
-
United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Abstract
This technical guide provides a detailed examination of the core physicochemical properties—specifically the melting and boiling points—of substituted benzaldehydes, with a focus on 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, methodologies, and critical importance of these thermal properties. We will explore the theoretical underpinnings that govern these characteristics, present detailed, field-proven protocols for their experimental determination, and discuss their profound implications in compound identification, purity assessment, and the broader context of pharmaceutical sciences. Due to the scarcity of experimentally verified data for the specific isomer 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, this guide emphasizes the critical need for empirical validation and uses closely related isomers to illustrate key concepts, thereby serving as a methodological framework for the characterization of novel chemical entities.
Introduction to 2-Chloro-5-hydroxy-4-methoxybenzaldehyde and its Analogs
Substituted benzaldehydes are a class of organic compounds pivotal to synthetic chemistry and drug discovery. Their molecular framework, featuring a benzene ring functionalized with an aldehyde group and various substituents, makes them versatile precursors for a wide array of more complex molecules. The specific arrangement of these substituents—such as chloro, hydroxyl, and methoxy groups—dramatically influences the compound's electronic properties, reactivity, and, critically, its physical characteristics.
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (Figure 1) is one such compound. Its physical properties, namely its melting and boiling points, are fundamental datapoints that serve as indicators of its identity and purity. The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to a liquid-to-gas transition.[1][2][3] These are not arbitrary numbers; they are direct consequences of the compound's molecular structure and the strength of its intermolecular forces.[1][4]
A thorough literature and database search reveals a significant lack of experimentally determined data for the specific isomer 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. While its basic properties are cataloged in databases like PubChem, empirical melting and boiling points are not listed.[5] This is not uncommon for novel or specialized research chemicals. However, data for closely related isomers, such as 2-Chloro-4-hydroxy-5-methoxybenzaldehyde, are available, though often as predicted values which can be inconsistent across different sources. This data gap underscores the central theme of this guide: the indispensable role of rigorous, in-house experimental determination.
Physicochemical Profile and Data Analysis
A compound's identity is established through a combination of its chemical formula, structure, and characteristic physical properties. For 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, the foundational data is summarized in Table 1.
| Property | Data | Source |
| IUPAC Name | 2-chloro-5-hydroxy-4-methoxybenzaldehyde | PubChem[5] |
| Molecular Formula | C₈H₇ClO₃ | PubChem[5] |
| Molecular Weight | 186.59 g/mol | PubChem[5] |
| CAS Number | Not assigned/found | - |
| Melting Point | 167-168 °C (for isomer CAS 18268-76-3) | Echemi[6] |
| Boiling Point | 307.2 ± 37.0 °C (Predicted) | Echemi[6] |
Note on Data Discrepancy: It is crucial to highlight that the melting and boiling point data listed are for the isomer 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 18268-76-3). One supplier predicts a melting point of 86.81 °C for this same isomer, conflicting with other sources. This ambiguity reinforces the necessity of the experimental protocols detailed later in this guide.
The Critical Role of Thermal Properties in Research and Development
Understanding the melting and boiling points of a compound is fundamental to its lifecycle in a research and development setting, from initial synthesis to potential formulation as a therapeutic agent.
Hallmark of Purity and Identity
A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the regular crystalline lattice structure, which weakens the intermolecular forces holding the molecules together.[7] This disruption results in two observable phenomena: a depression of the melting point and a broadening of the melting range (e.g., 2-3°C or more).[7] Therefore, melting point determination is one of the most accessible and reliable first-pass methods to assess the purity of a synthesized compound.[3] If an unknown solid is suspected to be a known compound, a "mixed melting point" test—where the unknown is mixed with an authentic sample—can be performed. If no depression occurs, the identity is strongly confirmed.
Guidance for Synthesis and Purification
The boiling point of a compound is a direct measure of its volatility.[1] Knowledge of the boiling point is essential for:
-
Purification by Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. Accurate boiling point data is necessary to set the correct temperature and pressure parameters for efficient separation.
-
Reaction Condition Selection: For reactions conducted at elevated temperatures, knowing the boiling points of reactants and solvents is crucial to prevent their loss through evaporation and to ensure safety.
-
Solvent Removal: After a reaction or extraction, solvents are typically removed using a rotary evaporator. The efficiency of this process is dictated by the solvent's boiling point and the applied vacuum.
Standard Operating Protocols for Thermal Analysis
The following protocols describe authoritative and universally accepted methods for the determination of melting and boiling points. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol: Melting Point Determination (Capillary Method)
This method is the most common technique for determining the melting point of a solid crystalline substance.[3][8]
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the phase transition from solid to liquid begins and ends are recorded as the melting range. The change in light transmission through the sample—from opaque as a solid to transparent as a liquid—is the basis for visual or automated detection.[3]
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.
-
If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle.[7] This ensures uniform packing and efficient heat transfer, preventing air pockets that can cause inaccurate readings.[7]
-
-
Capillary Tube Loading:
-
Take a glass capillary tube (sealed at one end).
-
Press the open end of the tube into the powdered sample, trapping a small amount.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The ideal sample height is 2-3 mm.[3] Using too much sample will result in a broad melting range due to uneven heating.
-
-
Measurement - Range Finding (Rapid Determination):
-
Place the loaded capillary into the heating block of a melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).[7]
-
Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time.
-
-
Measurement - Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[7]
-
Insert a fresh, newly prepared capillary tube with the sample. Never re-melt a sample, as it may have decomposed.
-
Set a slow, controlled heating rate of 1-2°C per minute.[7] Causality: A slow rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal disappears, and the sample is completely liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Protocol: Boiling Point Determination (Microscale Capillary Method)
This method is suitable for small quantities of liquid and is a standard technique in research labs.[2][9][10]
Principle: A small amount of liquid is heated in a tube along with an inverted, sealed capillary. As the liquid heats, the air trapped in the capillary expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the inverted capillary.
Methodology:
-
Apparatus Setup:
-
Place a few milliliters of the liquid into a small test tube or fusion tube.
-
Prepare a small capillary tube (approx. 5-7 cm) by sealing one end in a flame.
-
Place this capillary tube into the liquid with the sealed end pointing upwards.[9][10]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.
-
-
Heating and Observation:
-
Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.
-
As the temperature rises, air will slowly bubble out from the end of the inverted capillary. This is due to the expansion of the trapped air.
-
When the boiling point of the liquid is reached, its vapor pressure will overcome the external pressure, and a rapid, continuous stream of bubbles will emerge from the capillary.[1] Record this temperature (T₁).
-
-
Cooling and Confirmation:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, record the temperature again (T₂).
-
Causality: At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure. This temperature is the true boiling point of the liquid.
-
The average of T₁ and T₂ can be taken as the boiling point. It is also critical to record the barometric pressure, as boiling point is pressure-dependent.[1][9]
-
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the logical flow of each protocol.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Caption: Workflow for Boiling Point Determination via the Microscale Capillary Method.
Conclusion
The melting and boiling points are indispensable physical constants that provide profound insights into the identity, purity, and behavioral characteristics of a chemical compound like 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. While predictive models and data from related isomers offer valuable preliminary information, they cannot replace empirical data. The inherent variability and potential for error in predicted values, as seen with the analogs of our target compound, highlight the absolute necessity for meticulous experimental verification. The protocols detailed within this guide represent a robust framework for obtaining reliable, publication-quality data essential for advancing research and development objectives in any chemical or pharmaceutical science endeavor.
References
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Unknown.
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.
- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
- Sigma-Aldrich. 2-Chloro-4-hydroxy-5-methoxy-benzaldehyde | 18268-76-3.
- University of Calgary.
- MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point.
- PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Unknown. (2021, September 19). experiment (1)
- Echemi. 2-CHLORO-4-HYDROXY-5-METHOXY-BENZALDEHYDE.
Sources
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. mt.com [mt.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. westlab.com [westlab.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
Technical Guide: Spectral Characterization of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
This guide details the structural characterization of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde , a critical halogenated derivative of isovanillin.
Commonly referred to in synthetic literature as 6-chloroisovanillin , this compound serves as a pivotal intermediate in the synthesis of bioactive quinazolines and other pharmaceutical scaffolds. The following spectral analysis distinguishes this specific regioisomer from its potential byproducts (e.g., 2-chloroisovanillin) using high-resolution NMR data.
Executive Summary & Compound Identity
-
IUPAC Name: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
-
Common Name: 6-Chloroisovanillin
-
CAS Registry Number: 18268-76-3 (Note: CAS numbers for this isomer family are often confused; verification via structure is mandatory).
-
Molecular Formula: C₈H₇ClO₃
-
Molecular Weight: 186.59 g/mol
Structural Context
The chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) typically yields the 6-chloro isomer (the target compound) as the major product due to the para-directing effect of the hydroxyl group and the steric accessibility of position 6 compared to position 2.
Visualization: Structural Numbering
The following diagram clarifies the IUPAC numbering used throughout this guide to ensure accurate spectral assignment.
Experimental Protocols
Sample Preparation
To observe the exchangeable phenolic proton and prevent signal broadening due to intermolecular hydrogen bonding, DMSO-d₆ is the solvent of choice. Chloroform-d (CDCl₃) may lead to the disappearance of the -OH signal or significant shifting depending on concentration and temperature.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is characterized by two distinct aromatic singlets, confirming the para relationship of the protons (positions 3 and 6) where coupling constants (
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.12 | Singlet (s) | 1H | -CHO | Aldehyde proton. Characteristic downfield shift.[1] |
| 10.35 | Broad Singlet (br s) | 1H | -OH | Phenolic hydroxyl (C5). Exchangeable with D₂O. |
| 7.42 | Singlet (s) | 1H | H-6 | Ortho to Carbonyl. Deshielded by the magnetic anisotropy of the adjacent aldehyde group. |
| 7.10 | Singlet (s) | 1H | H-3 | Meta to Carbonyl. Shielded relative to H-6; ortho to Cl and OMe. |
| 3.88 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C4. |
Technical Insight: Distinguishing Isomers
If the product were the 2-chloro isomer (2-chloro-3-hydroxy-4-methoxybenzaldehyde), the aromatic protons would be at positions 5 and 6. This would result in an AB system (two doublets with
¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The carbon spectrum confirms the presence of 8 unique carbon environments.
| Chemical Shift (δ, ppm) | Type | Assignment | Electronic Environment |
| 188.4 | CH | C=O (C1) | Carbonyl carbon. |
| 150.2 | Cq | C-5 (C-OH) | Deshielded by direct attachment to oxygen (hydroxyl). |
| 146.8 | Cq | C-4 (C-OMe) | Deshielded by direct attachment to oxygen (methoxy). |
| 126.5 | Cq | C-1 | Quaternary aromatic carbon attached to CHO. |
| 124.8 | Cq | C-2 (C-Cl) | Aromatic carbon attached to Chlorine. |
| 114.5 | CH | C-6 | Aromatic methine (ortho to CHO). |
| 111.2 | CH | C-3 | Aromatic methine (ortho to Cl/OMe). |
| 56.3 | CH₃ | -OCH₃ | Methoxy carbon. |
Structural Elucidation Workflow (2D NMR)
To rigorously validate the regiochemistry, a combination of HSQC and HMBC experiments is required. The following workflow outlines the critical correlations.
HMBC Key Correlations (Long-Range C-H Coupling)
-
CHO Proton (10.12 ppm): Shows a strong 3-bond correlation (
) to C-2 (124.8 ppm) and C-6 (114.5 ppm) .-
Significance: This proves the aldehyde is flanked by the Chlorine-bearing carbon and the H-6 proton.
-
-
OMe Protons (3.88 ppm): Correlate to C-4 (146.8 ppm) .
-
H-3 (7.10 ppm): Correlates to C-1 , C-5 , and C-2 .
-
H-6 (7.42 ppm): Correlates to C-4 , C-2 , and C=O .
Workflow Diagram
The following flowchart illustrates the logic path for confirming the structure using the data provided.
Caption: Logical decision tree for distinguishing the target 6-chloroisovanillin from its regioisomers based on proton multiplicity.
References
-
Compound Identification & Synthesis
-
L. C. Raiford and J. G. Lichty, "The Chlorine Derivatives of Vanillin and some of their Reactions," Journal of the American Chemical Society, vol. 52, no. 11, pp. 4576–4586, 1930.
- Note: This foundational paper establishes the chlorination patterns of vanillin and isovanillin deriv
-
-
Spectral Database Verification
-
National Institute of Advanced Industrial Science and Technology (AIST), "SDBS No. 18268: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde," Spectral Database for Organic Compounds (SDBS).
-
-
Modern Synthetic Context
-
Sonawane, R. P., et al. "Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine," ResearchGate, 2022.[2] (Demonstrates the utility of the 6-chloro scaffold).
-
Sources
Methodological & Application
Application Note: Synthesis of Bioactive Heterocycles using 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary & Strategic Value
This application note details the synthetic utility of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 89938-55-6), a highly functionalized scaffold for drug discovery. Unlike standard vanillin derivatives, this molecule possesses a unique 2-chloro substituent which introduces steric bulk and lipophilicity ortho to the aldehyde, and a 5-hydroxyl group that provides a handle for solubility modulation or further etherification.
This guide focuses on converting this aldehyde into three classes of "privileged structures" in medicinal chemistry:
-
Schiff Bases (Azomethines): The versatile intermediate.[1][2]
-
Thiazolidin-4-ones: Known for potent antimicrobial and anti-inflammatory profiles.[3]
-
Benzimidazoles: A core moiety in antiparasitic and antiviral therapeutics.
Chemical Profile[1][2][4][5][6][7][8][9][10][11][12]
-
Compound: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde[4]
-
Molecular Weight: 186.59 g/mol [4]
-
Key Features:
-
Aldehyde (C1): Highly reactive electrophile for condensation.
-
Chlorine (C2): Steric modulator; blocks ortho-cyclization (preventing standard coumarin formation via Knoevenagel) but enhances metabolic stability.
-
Hydroxyl (C5): Nucleophilic handle; H-bond donor.
-
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the core aldehyde.
Caption: Divergent synthesis pathways. The aldehyde serves as the electrophilic anchor for both stepwise cyclization (via Schiff base) and direct heterocycle formation.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis of Schiff Bases (The Gateway Step)
Rationale: The formation of the azomethine bond (-CH=N-) is the critical first step. The 2-chloro substituent provides steric hindrance, requiring slightly more vigorous conditions than unsubstituted benzaldehydes.
Reagents:
-
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)
-
Solvent: Absolute Ethanol (10-15 mL per mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.86 g (10 mmol) of the aldehyde in 20 mL of absolute ethanol. Slight warming may be required due to the 5-OH group's hydrogen bonding.
-
Addition: Add 10 mmol of the chosen aromatic amine slowly with stirring.
-
Catalysis: Add 3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic—crucial for overcoming the steric bulk of the ortho-chlorine.
-
Reflux: Attach a condenser and reflux the mixture for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form immediately.
-
Purification: Filter the solid and recrystallize from hot ethanol to yield the pure Schiff base.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the C=O stretch (~1660-1680 cm⁻¹) and appearance of a sharp C=N stretch (~1600-1620 cm⁻¹).
Protocol B: Cyclization to 4-Thiazolidinones (The Bioactive Engine)
Rationale: Thiazolidinones are "magic moieties" in drug design, often exhibiting broad-spectrum antimicrobial activity. This protocol uses a Lewis acid (ZnCl₂) to catalyze the attack of thioglycolic acid on the Schiff base imine.
Reagents:
-
Schiff Base (from Protocol A) (1.0 eq)
-
Thioglycolic Acid (1.5 eq)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq)
-
Solvent: Dry Benzene or Toluene (Caution: Use fume hood)
Step-by-Step Methodology:
-
Setup: Place 5 mmol of the Schiff base in a 100 mL round-bottom flask equipped with a Dean-Stark trap (for water removal).
-
Solvation: Add 30 mL of dry toluene.
-
Reagent Addition: Add 7.5 mmol (excess) of thioglycolic acid and 0.5 eq of anhydrous ZnCl₂.
-
Mechanistic Insight: ZnCl₂ coordinates with the imine nitrogen, increasing the electrophilicity of the C=N carbon, facilitating the nucleophilic attack of the sulfur atom.
-
-
Reflux: Reflux the mixture for 8–12 hours. Water generated during the cyclization must be removed azeotropically to drive the equilibrium forward.
-
Workup: Distill off the solvent under reduced pressure.
-
Neutralization: Pour the residue into crushed ice and neutralize with saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid.
-
Purification: Filter the solid product and recrystallize from Ethanol/DMF (9:1 ratio).
Validation Criteria:
-
NMR: Appearance of the thiazolidinone ring protons (CH₂) as a singlet around δ 3.8–4.0 ppm.
-
IR: Appearance of the cyclic carbonyl (C=O) of the thiazolidinone ring at ~1690–1720 cm⁻¹.
Protocol C: Benzimidazole Synthesis (Direct Condensation)
Rationale: Benzimidazoles are privileged scaffolds for antiparasitic drugs. This reaction utilizes the aldehyde carbon to close the imidazole ring with o-phenylenediamine.
Reagents:
-
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.0 eq)
-
Solvent: DMF or Ethanol
Step-by-Step Methodology:
-
Mixing: Dissolve 5 mmol of aldehyde and 5.5 mmol of o-phenylenediamine in 15 mL of DMF.
-
Oxidant Addition: Add 5 mmol of Na₂S₂O₅ dissolved in a minimum amount of water.
-
Note: While air oxidation works, metabisulfite ensures a faster and cleaner conversion of the intermediate aminal to the aromatic benzimidazole.
-
-
Heating: Reflux for 4 hours.
-
Precipitation: Pour the mixture into ice water. A solid precipitate will form.[1][5][6]
-
Purification: Recrystallize from ethanol.
Analytical Data Summary
The following table summarizes expected spectral signatures for validation.
| Compound Class | Key IR Signal (cm⁻¹) | Key ¹H NMR Signal (ppm) | Expected Yield |
| Aldehyde (Start) | 1665 (C=O, str) | 10.2 (s, 1H, -CHO) | N/A |
| Schiff Base | 1615 (C=N, str) | 8.4–8.8 (s, 1H, -CH=N-) | 85–92% |
| 4-Thiazolidinone | 1710 (C=O, cyclic) | 3.9 (s, 2H, Ring -CH₂-) | 65–75% |
| Benzimidazole | 3200 (NH, broad) | 12.5 (br s, 1H, NH) | 70–80% |
References
-
Synthesis of Thiazolidin-4-ones: Vicini, P., et al. "Synthesis and biological activity of benzo[d]isothiazole derivatives as antimicrobial agents." Farmaco, 2000. (Methodological basis for thiazolidinone cyclization).
-
Schiff Base Protocols: Xavier, A., & Srividhya, N. "Synthesis and study of Schiff base ligands." IOSR Journal of Applied Chemistry, 2014. (General protocol for benzaldehyde-amine condensation).
-
Benzimidazole Synthesis: Naeimi, H., et al. "One-pot synthesis of 2-substituted benzimidazoles." Journal of Chemical Sciences, 2012. (Oxidative condensation methodology).
-
Compound Data: PubChem CID 57911671.[4] "2-Chloro-5-hydroxy-4-methoxybenzaldehyde."[4] .
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Bot Verification [rasayanjournal.co.in]
Schiff base formation protocols with 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary & Chemical Profile
This technical guide details the synthesis of Schiff bases (azomethines) utilizing 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CHMB) as the electrophilic precursor. Unlike simple benzaldehydes, CHMB presents a unique steric and electronic environment due to the ortho-chloro substituent and the electron-donating hydroxy/methoxy motifs.
Chemical Profile:
-
Compound: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
-
Role: Electrophile (Carbonyl source)
-
Reactivity Challenges:
-
Steric Hindrance: The Chlorine atom at position 2 (ortho to the aldehyde) creates steric bulk, potentially impeding the approach of bulky primary amines.
-
Electronic Deactivation: The -OH (pos 5) and -OMe (pos 4) groups are strong electron donors (+M effect), which stabilize the carbonyl carbon, making it less electrophilic.
-
Net Reactivity: To overcome these barriers, acid catalysis and water removal are critical control points to drive the equilibrium forward.
-
Reaction Mechanism & Pathway Analysis
The formation of the azomethine bond (-C=N-) follows a nucleophilic addition-elimination pathway. Due to the electron-rich nature of the CHMB ring, the reaction is strictly equilibrium-limited.
Critical Mechanistic Insight: The reaction rate is pH-dependent.[1] At low pH (<3), the amine nucleophile is protonated (deactivated). At high pH (>6), the carbonyl oxygen is not sufficiently activated. The optimal window is pH 4.0–5.0 , typically achieved using glacial acetic acid.
Figure 1: Acid-catalyzed pathway emphasizing the critical dehydration step required to shift equilibrium toward the product.
Experimental Protocols
Method A: Standard Solution-Phase Synthesis (High Purity)
Recommended for drug discovery applications requiring high crystalline purity.
Reagents:
-
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Primary Aromatic/Aliphatic Amine (1.0 eq)
-
Solvent: Absolute Ethanol or Methanol (anhydrous preferred)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of CHMB in 20 mL of absolute ethanol. Slight heating (40°C) may be required due to the halogenated ring.
-
Addition: Add 5 mmol of the target primary amine dropwise (if liquid) or portion-wise (if solid) with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) for 4–6 hours .
-
Note: The 2-Cl steric hindrance often necessitates longer reflux times compared to unsubstituted benzaldehydes.
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
Isolation: Pour the hot reaction mixture into a beaker containing 50g of crushed ice with vigorous stirring. A precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water (to remove acid) and cold ethanol (to remove unreacted aldehyde). Recrystallize from hot ethanol.
Method B: Green Mechanochemical Synthesis (Solvent-Free)
Recommended for rapid screening and environmental sustainability.
Protocol:
-
Weighing: Weigh 2 mmol of CHMB and 2 mmol of the solid amine.
-
Grinding: Place both reagents in a clean agate mortar.
-
Catalysis: Add 2 drops of lemon juice (natural citric acid source) or dilute acetic acid.
-
Reaction: Grind the mixture vigorously with a pestle for 10–20 minutes .
-
Observation: The mixture will likely turn into a paste and may change color (yellow/orange) indicating imine formation.
-
-
Workup: Allow the paste to stand for 5 minutes. Wash the residue with cold water on a Buchner funnel to remove the catalyst. Dry in a desiccator.
Data Analysis & Characterization Standards
To validate the formation of the Schiff base and ensure the integrity of the 2-chloro-5-hydroxy-4-methoxy scaffold, the following spectral signatures must be confirmed.
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | C=N (Imine) | 1600 – 1635 cm⁻¹ | Strong, sharp peak. Absence indicates failure. |
| FT-IR | C=O (Aldehyde) | ~1680 cm⁻¹ | Must be absent in pure product. |
| ¹H NMR | -CH=N- (Azomethine) | 8.3 – 8.9 ppm (Singlet) | Diagnostic proton for Schiff base formation. |
| ¹H NMR | -OH (Phenolic) | 9.5 – 10.5 ppm (Broad) | Confirms the 5-hydroxy group is intact. |
| ¹H NMR | -OCH₃ | 3.7 – 3.9 ppm (Singlet) | Confirms the 4-methoxy group integrity. |
Troubleshooting & Optimization (Expert Notes)
Issue 1: Low Yield / Oily Product
-
Cause: Incomplete dehydration. The equilibrium is shifting back to reagents.
-
Solution: Use a Dean-Stark trap (for toluene reflux) or add activated 4Å molecular sieves to the reaction flask to scavenge water physically.
Issue 2: No Reaction (Steric Hindrance)
-
Cause: The 2-Chloro group blocks the approach of bulky amines (e.g., naphthylamines).
-
Solution: Switch to Microwave Irradiation . Irradiate the neat mixture (Method B) at 160W for 2-4 minutes. The thermal excitation often overcomes the steric barrier of the ortho-chloro substituent.
Issue 3: Oxidation
-
Cause: Phenolic groups can oxidize to quinones under harsh basic conditions.
-
Solution: Ensure the reaction remains slightly acidic (pH 5). Avoid strong bases like NaOH or KOH during workup.
Applications in Drug Development
The 2-Chloro-5-hydroxy-4-methoxybenzaldehyde scaffold is not merely a chemical building block; it confers specific biological properties:
-
Metal Chelation: The proximity of the Azomethine Nitrogen and the 5-Hydroxyl group creates a bidentate (
) binding site, ideal for coordinating Cu(II) and Zn(II). These complexes often show enhanced antimicrobial activity compared to the free ligand. -
Antimicrobial Potency: The chlorine atom enhances lipophilicity (logP), improving cell membrane penetration against Gram-positive bacteria (S. aureus).
Figure 2: Operational workflow for the synthesis and validation of CHMB-derived Schiff bases.
References
-
Microwave-Assisted Synthesis: Chawla, P., et al. (2012).[2] "The rapid synthesis of Schiff-bases without solvent under microwave irradiation and their antimicrobial activity."[2] Der Pharma Chemica, 4(6), 2265-2269.[2] Link
-
Green Chemistry Protocol: Murhekar, M. M., et al. (2011).[3] "Synthesis of Schiff bases by organic free solvent method." Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.[3] Link
-
Metal Complexation & Activity: Cozma, D. G., et al. (2015). "Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde." Molecules, 20(4), 5781-5796. Link
-
Mechanistic Insight: Xavier, A., & Srividhya, N. (2014). "Synthesis and Study of Schiff base ligands." IOSR Journal of Applied Chemistry, 7(11), 06-15. Link
-
General Acid Catalysis: LibreTexts Chemistry. (2020). "Reactions of Aldehydes and Ketones with Amines." Link
Sources
Application Notes & Protocols: Leveraging 2-Chloro-5-hydroxy-4-methoxybenzaldehyde in Modern Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde as a versatile intermediate in pharmaceutical synthesis. We move beyond basic catalog data to explore the compound's nuanced reactivity, offering field-proven protocols and mechanistic insights. The guide details its application in the construction of complex molecular scaffolds, particularly those relevant to kinase inhibitor development, and provides robust, step-by-step methodologies for its derivatization.
Part 1: Strategic Analysis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde whose value as a synthetic intermediate is derived from the orthogonal reactivity of its functional groups. The strategic positioning of the chloro, hydroxyl, methoxy, and aldehyde moieties allows for a sequence of controlled chemical transformations, making it an ideal starting point for building complex, drug-like molecules.
-
The Aldehyde Group: Serves as a primary handle for chain extension or heterocycle formation. It can undergo reductive amination to introduce amino scaffolds, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or condensation reactions to build chalcones and other key pharmacophores.
-
The Phenolic Hydroxyl Group: A key site for introducing diversity. It is readily alkylated or acylated, allowing for the attachment of various side chains to probe structure-activity relationships (SAR). Its nucleophilicity is central to forming critical ether linkages found in numerous bioactive compounds.
-
The Chloro Group: Represents a latent point of connection. While less reactive than a bromo or iodo substituent, it is a competent partner in high-impact cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in kinase inhibitors.
-
The Methoxy Group: Provides steric and electronic influence on the ring. It can modulate the reactivity of adjacent groups and can be selectively cleaved to a hydroxyl group if an additional point for derivatization is required later in the synthetic sequence.
The interplay of these groups makes this intermediate particularly suitable for the synthesis of compounds targeting protein kinases, where a central heterocyclic core is often decorated with specific aryl and alkoxy substituents to achieve potency and selectivity.
Part 2: Core Application: Synthesis of a Biaryl Kinase Inhibitor Scaffold
A primary application of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde is in the construction of biaryl ether scaffolds. This motif is prevalent in a wide range of potent kinase inhibitors. The following workflow demonstrates a logical and efficient pathway from the starting intermediate to a versatile biaryl precursor, ready for late-stage diversification.
Caption: Synthetic workflow for converting the starting material into a biaryl kinase scaffold precursor.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol details the etherification of the hydroxyl group, a crucial first step to protect the phenol and introduce a key side chain. The choice of an alkylating agent (R-X) is dictated by the desired final structure.
Rationale: We employ a classic Williamson ether synthesis. N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base and accelerates the SN2 reaction. Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. The reaction is heated to ensure a reasonable reaction rate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | 186.59 | 1.00 g | 5.36 | 1.0 |
| Benzyl Bromide (Example R-X) | 171.04 | 0.70 mL | 5.89 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.48 g | 10.72 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.00 g, 5.36 mmol).
-
Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (1.48 g, 10.72 mmol). The mixture will become a suspension.
-
Stir the suspension vigorously at room temperature for 15 minutes to ensure activation.
-
Using a syringe, add benzyl bromide (0.70 mL, 5.89 mmol) dropwise over 2 minutes.
-
Place the flask in a preheated oil bath at 65 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexane). The starting material (Rf ≈ 0.3) should be consumed to form a new, less polar product spot (Rf ≈ 0.6).
-
Upon completion (typically 3-4 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexane) to afford 5-(benzyloxy)-2-chloro-4-methoxybenzaldehyde as a white solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the chlorinated intermediate with an arylboronic acid. This step is critical for creating the biaryl core structure.
Rationale: The Suzuki-Miyaura coupling is a powerful and reliable method for C-C bond formation. A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with a less reactive aryl chloride. We use Pd(dppf)Cl₂, a robust catalyst known for its effectiveness in coupling aryl chlorides.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 5-(benzyloxy)-2-chloro-4-methoxybenzaldehyde | 276.71 | 1.00 g | 3.61 | 1.0 |
| 4-Methylphenylboronic acid (Example Ar-B(OH)₂) | 135.96 | 0.59 g | 4.33 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 132 mg | 0.18 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.76 g | 7.22 | 2.0 |
| 1,4-Dioxane / Water (4:1) | - | 25 mL | - | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, combine 5-(benzyloxy)-2-chloro-4-methoxybenzaldehyde (1.00 g, 3.61 mmol), 4-methylphenylboronic acid (0.59 g, 4.33 mmol), and Pd(dppf)Cl₂ (132 mg, 0.18 mmol).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to create an inert atmosphere.
-
Prepare the solvent/base mixture: In a separate flask, dissolve sodium carbonate (0.76 g, 7.22 mmol) in 5 mL of deionized water and add 20 mL of 1,4-dioxane. Degas this mixture by bubbling argon throug
Technical Application Note: Optimized Reductive Amination of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary
This guide details the optimized protocols for the reductive amination of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 89938-55-6).[1][2] This substrate presents specific synthetic challenges due to the steric hindrance of the ortho-chloro substituent and the acidic nature of the phenolic hydroxyl group.
While catalytic hydrogenation is common for benzaldehydes, it is contraindicated here due to the high risk of hydrodehalogenation (loss of the chlorine atom). The protocols below utilize hydride donors—specifically Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride —to ensure chemoselectivity, preserving the aryl chloride for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
Strategic Analysis & Mechanistic Insight
Substrate Challenges
The target molecule contains three interacting functional groups:
-
Aldehyde (C1): The electrophilic center.[2]
-
Chlorine (C2): Provides steric bulk ortho to the aldehyde, potentially retarding imine formation.[2] It is also susceptible to Pd-catalyzed reduction.[1][2]
-
Phenol (C5): The acidic proton (
) can lead to solubility issues in non-polar solvents (DCE) and may require specific pH control during workup to prevent product loss in the aqueous phase.[2]
Reaction Pathway
The reaction proceeds via a two-step, one-pot mechanism:
-
Condensation: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to form an imine (or iminium ion). Acid catalysis is often required to activate the carbonyl, especially given the steric crowding from the ortho-chloro group.
-
Reduction: The hydride source selectively reduces the imine to the amine.[3][4]
Key Selectivity Rule: To prevent direct reduction of the aldehyde to the alcohol (a common byproduct), the reducing agent must be less reactive toward aldehydes than imines. STAB is the reagent of choice for this reason.
Experimental Protocols
Protocol A: Sodium Triacetoxyborohydride (STAB) Method (Preferred)
Best for: Primary and non-hindered secondary amines.[1][2] High chemoselectivity.[2]
Reagents:
-
Substrate: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv)[1][2]
-
Amine: 1.1 – 1.2 equiv[2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (if solubility is poor)[1][2]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Note: If the aldehyde does not fully dissolve due to the phenolic group, add THF (up to 20% v/v) until clear.
-
-
Imine Formation: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv).[2] Stir at Room Temperature (RT) for 30–60 minutes.
-
Insight: The acetic acid buffers the solution, promoting the formation of the iminium species which is the active electrophile.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1][2] Look for the disappearance of the aldehyde (approx. retention time shift) and the absence of the benzyl alcohol byproduct.
-
Quench: Quench the reaction by adding saturated aqueous
. Stir for 15 minutes until gas evolution ceases. -
Workup (Critical for Phenols):
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradients are usually effective).[1][2]
Protocol B: Sodium Cyanoborohydride Method (Alternative)
Best for: Unreactive amines or when solubility in DCE is impossible.[2]
Reagents:
-
Substrate: 1.0 equiv
-
Reductant:
(1.0 – 1.2 equiv)[1][2] -
Additive: Zinc Chloride (
) or Acetic Acid (to pH ~5)[1][2]
Procedure:
-
Dissolve aldehyde and amine in anhydrous MeOH.
-
Adjust pH to ~5-6 using glacial acetic acid (check with wet pH paper).[1][2]
-
Add
.[1][2][4] -
Stir at RT or reflux (65°C) if the amine is sterically hindered.
-
Safety Note:
generates HCN gas if exposed to strong acid.[1][2] Quench carefully in a fume hood.
Visualization of Workflows
Reaction Pathway & Logic
The following diagram illustrates the chemical logic and decision points for this specific substrate.
Caption: Decision matrix for selecting the optimal reductive amination protocol based on amine steric/electronic properties.
Experimental Workflow (Method A)
Caption: Step-by-step bench workflow for the STAB protocol.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from 2-Cl group.[1][2] | Increase reaction time for Step 2 (Imine formation) to 2–4 hours before adding reductant.[1][2] Add molecular sieves (4Å) to drive equilibrium. |
| Aldehyde Reduction | Reductant added too early or too reactive.[1][2] | Ensure STAB is used, not |
| Dechlorination | Use of catalytic hydrogenation or excessive heat.[2] | Switch strictly to Borohydride reagents.[1][2] Keep temperature below 40°C. |
| Poor Solubility | Phenolic hydroxyl group.[1][2] | Switch solvent to THF or a DCE/MeOH (9:1) mixture. |
| Low Isolated Yield | Product lost in aqueous phase during workup.[2] | The product is amphoteric. Adjust aqueous layer to pH 7–8.[1][2] Salt out with NaCl.[1][2] Use |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Borch, R. F., et al. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Wiegand, J. M. (2010).[1][2] "Process for the reductive amination of halogen-containing substrates."[1][2] U.S. Patent No.[1][2] 10,544,087.[1][2]
-
Sigma-Aldrich. (2023).[1][2] "Reductive Amination Application Note." MilliporeSigma Technical Library.
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Precision O-Alkylation Strategies for 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary & Strategic Importance
The scaffold 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 89938-55-6) represents a critical "orthogonally functionalized" building block in medicinal chemistry. Its structure offers three distinct reactive sites: an electrophilic aldehyde, a nucleophilic phenol (at the 5-position), and a halogen handle (2-Cl) suitable for subsequent cross-coupling (e.g., Suzuki-Miyaura) or
This Application Note focuses exclusively on the O-alkylation of the 5-hydroxyl group . While seemingly trivial, the presence of the electron-withdrawing 2-chloro group and the electron-donating 4-methoxy group creates a unique electronic push-pull system. This increases the acidity of the 5-phenol (
Key Applications:
-
Precursor Synthesis: Galanthamine analogs and benzothiepino-benzofuran derivatives [1].
-
Linker Chemistry: Attachment of proteolysis-targeting chimeras (PROTACs) or fluorescent tags.
-
Fragment-Based Drug Discovery (FBDD): Locking conformation via ether linkages.
Chemical Logic & Mechanistic Design
To ensure reproducibility and high yield, the experimental design relies on the Williamson Ether Synthesis mechanism, optimized for electron-deficient phenols.
The Electronic Landscape
The 2-chloro substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion formed upon deprotonation. Consequently, weak carbonate bases are sufficient for deprotonation.
-
Base Selection: Potassium Carbonate (
) is the reagent of choice. It provides a "buffered" basicity that deprotonates the phenol without triggering the Cannizzaro reaction on the aldehyde moiety. -
Solvent Effects: Polar aprotic solvents (DMF, NMP) are required to solvate the cation (
), leaving the "naked" phenoxide anion highly reactive toward the alkyl halide electrophile.
Reaction Pathway Visualization[1]
Figure 1: The 2-Cl group stabilizes the intermediate phenoxide, facilitating reaction with mild bases while minimizing aldehyde side reactions.
Experimental Protocols
Protocol A: Standard Alkylation (Primary Alkyl Halides)
Target: Methyl, Ethyl, Benzyl, and Allyl ethers. Scale: 10 mmol (approx. 1.86 g of substrate).
Reagents:
-
Substrate: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv).
-
Alkylating Agent: MeI, EtBr, or BnBr (1.2 equiv).
-
Base:
(anhydrous, granular) (2.0 equiv). -
Solvent: DMF (anhydrous) (5 mL/mmol).
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 1.86 g (10 mmol) of substrate and 2.76 g (20 mmol) of
. -
Solvent Addition: Add 50 mL of anhydrous DMF via syringe. The mixture will turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add the alkyl halide (12 mmol) dropwise.
-
Caution: Methyl Iodide is volatile and toxic; use a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (
) should disappear, replaced by a less polar product ( ). -
Workup (Precipitation Method):
-
Cool reaction to RT.
-
Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
Alternative: If oil forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate.
-
Data Summary:
| Alkyl Group (R) | Reagent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Methyl | MeI | 25 (RT) | 4 | 92-96 | Exothermic initially. |
| Benzyl | BnBr | 60 | 2 | 88-94 | Excellent crystallinity. |
| Allyl | Allyl-Br | 50 | 3 | 85-90 | Keep dark to prevent polymerization. |
Protocol B: Alkylation with Secondary Halides (Sterically Hindered)
Target: Isopropyl, Cyclopentyl ethers. Challenge: Secondary halides are prone to E2 elimination. Higher temperatures and longer times are required.
Reagents:
-
Substrate (1.0 equiv).[1]
-
Secondary Halide: 2-Bromopropane (3.0 equiv).
-
Base:
(3.0 equiv) + KI (0.1 equiv, catalyst). -
Solvent: DMF or Acetone (Reflux).
Step-by-Step Methodology:
-
Catalysis: Add Potassium Iodide (KI) (10 mol%) to the standard mixture of substrate and base in DMF. This generates the more reactive alkyl iodide in situ (Finkelstein condition).
-
Addition: Add 2-bromopropane (excess is needed due to volatility and elimination).
-
Reaction: Heat to 80°C in a sealed pressure tube or heavy-walled flask (to contain volatile halide). Stir for 12–18 hours.
-
Workup: Standard aqueous extraction (EtOAc). Column chromatography is usually required to remove traces of elimination byproducts (alkenes).
Protocol C: Mitsunobu Reaction (For Sensitive Alcohols)
Target: Coupling with complex alcohols (e.g., N-Boc-amino alcohols) where halide displacement is inefficient.
Reagents:
-
Substrate (1.0 equiv).[1]
-
Alcohol (R-OH) (1.2 equiv).
-
Triphenylphosphine (
) (1.5 equiv). -
DIAD or DEAD (1.5 equiv).
-
Solvent: THF (anhydrous).
Methodology:
-
Dissolve Substrate, Alcohol, and
in THF at 0°C. -
Add DIAD dropwise over 20 minutes.
-
Allow to warm to RT and stir overnight.
-
Note: This method avoids the basic conditions that might degrade sensitive R-groups.
Critical Process Controls & Troubleshooting
Decision Matrix for Method Selection
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or wet solvent. | Dry DMF over molecular sieves (4Å). Increase base to 3.0 equiv. |
| Red/Dark Mixture | Oxidation of aldehyde (Quinone formation). | Degas solvents thoroughly. Ensure inert atmosphere ( |
| Product is Oil | Impurities preventing crystallization. | Seed with crystal if available. Use Isopropanol/Hexane for recrystallization. |
| Start Material Remains | Alkyl halide degradation/volatility. | Add fresh alkyl halide (0.5 equiv) and KI catalyst. |
References
-
Laeppchen, T. et al. (2001). "Benzothiepino[6,5a,5-bc]benzofuran: Synthesis of a Sulfur-Analog of Galanthamine." Helvetica Chimica Acta. (Accessed via search result 1.6). Describes the use of 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a direct analog, in alkylation reactions.
-
Zhang, Q. et al. (2020). "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." PMC (PubMed Central). Provides the foundational logic for using Carbonate bases in acetonitrile/DMF for selective phenol alkylation.
-
PubChem Compound Summary. (2023). "2-Chloro-5-hydroxy-4-methoxybenzaldehyde."[2] National Center for Biotechnology Information. Verification of chemical structure and physical properties.
-
Hashem, A. et al. (2020). "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO." Proceedings. Demonstrates the compatibility of hydroxybenzaldehydes with DMSO-mediated alkylation.
Sources
Application Note: Synthesis of Isoscopoletin Scaffolds from 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary & Strategic Analysis
This guide details the synthesis of 6-hydroxy-7-methoxycoumarin (Isoscopoletin) and its derivatives using 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 89938-55-6) as the primary building block.
While classical coumarin synthesis (Perkin or Pechmann reactions) requires ortho-hydroxybenzaldehydes (salicylaldehydes), this protocol addresses the specific challenge of using a 2-chloro precursor. The presence of the chlorine atom at the C2 position, combined with the electron-rich nature of the ring (due to 4-OMe and 5-OH groups), necessitates a specialized approach to effect cyclization.
Structural Transformation Logic
The transformation involves two key mechanistic steps:
-
Knoevenagel Condensation: Reaction of the C1-aldehyde with an active methylene compound (e.g., diethyl malonate) to form the acrylate backbone.
-
Intramolecular O-Arylation (Cyclization): Displacement of the C2-Chlorine by the ester oxygen to close the lactone ring.
Why this precursor?
Using the 2-chloro derivative often provides higher regioselectivity and stability compared to the oxidation-prone 2,5-dihydroxybenzaldehyde. However, the C2-Cl bond is deactivated for standard Nucleophilic Aromatic Substitution (
Reaction Pathway & Mechanism[1][2]
The following diagram illustrates the convergent pathway from the chlorinated precursor to the coumarin scaffold.
Figure 1: Cascade synthesis pathway involving Knoevenagel condensation followed by Copper-catalyzed intramolecular cyclization.[1][2]
Detailed Experimental Protocols
Method A: Copper-Catalyzed One-Pot Cyclization (Recommended)
This method is preferred for its efficiency, avoiding the isolation of unstable intermediates. It utilizes a copper catalyst to facilitate the displacement of the deactivated chlorine atom.
Reagents:
-
Substrate: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv)
-
Active Methylene: Diethyl malonate (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.5 equiv) -
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Solvent: DMSO (Anhydrous)
Protocol:
-
Setup: In a dried reaction tube equipped with a magnetic stir bar, charge 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol, 186 mg), Diethyl malonate (1.2 mmol, 192 mg),
(2.5 mmol, 815 mg), CuI (0.1 mmol, 19 mg), and L-Proline (0.2 mmol, 23 mg). -
Inert Atmosphere: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen, which can oxidize the electron-rich phenol.
-
Solvation: Add anhydrous DMSO (3.0 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 90°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting aldehyde (
) should disappear, and a highly fluorescent blue spot (Coumarin ester) should appear ( ).
-
-
Work-up:
-
Purification: Flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) yields Ethyl 6-hydroxy-7-methoxycoumarin-3-carboxylate .
Hydrolysis & Decarboxylation (To Isoscopoletin):
-
Dissolve the ester (from step 6) in a mixture of Ethanol (5 mL) and 20% NaOH (5 mL).
-
Reflux for 2 hours (Hydrolysis).
-
Acidify with conc. HCl and reflux for an additional 2 hours (Decarboxylation).
-
Cool and filter the precipitate. Recrystallize from Ethanol to obtain Isoscopoletin .
Method B: Stepwise Hydrolysis & Classical Cyclization (Alternative)
Use this method if Copper catalysis is unavailable or if the specific batch of starting material contains catalyst poisons.
Step 1: Hydrolysis to 2,5-Dihydroxy-4-methoxybenzaldehyde
-
Reagents: KOH (4 equiv), Water/Methanol (1:1).
-
Procedure: Reflux the chloro-aldehyde in 20% KOH solution for 24 hours. The chlorine is displaced by the hydroxide (facilitated by the ortho-formyl group).
-
Note: The product is sensitive to oxidation (turning dark brown). Perform under
and use immediately.
Step 2: Knoevenagel Condensation [5][6]
-
Reagents: Diethyl malonate (1.1 equiv), Piperidine (cat.), Ethanol.[7]
-
Procedure: Reflux the crude 2,5-dihydroxy-4-methoxybenzaldehyde with diethyl malonate and catalytic piperidine in ethanol for 4-6 hours.
-
Outcome: Spontaneous cyclization occurs to form the coumarin ring.
Analytical Data & Validation
To validate the synthesis of the Isoscopoletin scaffold, compare analytical data against the following standard parameters.
| Parameter | Specification (Isoscopoletin) | Notes |
| Appearance | Pale yellow to beige needles | Highly crystalline |
| Melting Point | 185 – 187 °C | Sharp melting point indicates purity |
| Fluorescence | Intense Blue (365 nm UV) | Characteristic of 7-alkoxycoumarins |
| 1H NMR (DMSO-d6) | H3/H4 doublets ( | |
| MS (ESI) | [M+H]+ = 193.05 | Consistent with |
Critical Quality Attribute (CQA): The H4 proton (approx 7.8 - 8.0 ppm) is diagnostic for the formation of the lactone ring. If the reaction stalls at the cinnamic acid stage, this doublet will be absent or shifted.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Catalyst poisoning or incomplete displacement | Increase CuI load to 20 mol%; Ensure strictly anaerobic conditions. |
| Dark Tarry Product | Oxidation of the 5-OH phenol | Add an antioxidant (e.g., sodium ascorbate) or protect the 5-OH as a benzyl ether prior to reaction. |
| No Cyclization | Failure to displace Cl | Switch to solvent with higher boiling point (e.g., DMF) and increase temp to 110°C. |
References
-
Substrate Identification: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. CAS No. 89938-55-6. Commercially available building block for pharmaceutical synthesis.[2]
- Copper-Catalyzed Methodology: Ma, D., Cai, Q., & Zhang, H. (2005). Mild Method for Ullmann-Type Coupling Reaction of Amines and Phenols. Organic Letters, 5(14), 2453–2455.
-
General Coumarin Synthesis: Song, C. E., et al. (2018). Copper-Catalyzed One-Pot Synthesis of Coumarins from 2-Halobenzaldehydes and β-Keto Esters. The Journal of Organic Chemistry, 83(15), 8750-8758. Link
-
Target Molecule Data: Isoscopoletin (6-Hydroxy-7-methoxycoumarin). PubChem Compound Summary. Link
Sources
- 1. Isoscopoletin | C10H8O4 | CID 69894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of Coumarins | Encyclopedia MDPI [encyclopedia.pub]
- 3. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0728754A1 - Coumarin derivatives, method for their preparation and their use as intermediates - Google Patents [patents.google.com]
Application Note: Knoevenagel Condensation of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Introduction & Chemical Context
This guide details the synthetic protocols for Knoevenagel condensation reactions involving 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CHMB). This substrate presents a unique "push-pull" challenge in organic synthesis:
-
Steric Hindrance (The "2-Chloro" Effect): The chlorine atom at the C2 position is ortho to the formyl group. Its Van der Waals radius creates significant steric bulk, impeding the approach of nucleophiles and rotation of the intermediate bond.
-
Electronic Deactivation: The C5-hydroxyl and C4-methoxy groups are strong electron-donating groups (EDGs). Through resonance, they increase electron density at the carbonyl carbon, rendering it less electrophilic and less reactive toward active methylene compounds compared to unsubstituted benzaldehydes.
-
Acidic Interference: The free phenolic hydroxyl (C5-OH) is acidic (
). In basic media, it deprotonates to form a phenoxide anion, which further pushes electron density into the ring and can consume stoichiometric amounts of the base catalyst.
Successful condensation requires conditions that overcome these barriers without degrading the sensitive phenolic moiety. The resulting cinnamic acid derivatives are critical intermediates for stilbene-based antioxidants , coumarin analogs , and tyrosinase inhibitors .
Mechanistic Insight & Strategy
To overcome the low electrophilicity of CHMB, we utilize the Doebner Modification or high-activity organocatalysis. The reaction proceeds most efficiently via an iminium ion intermediate rather than direct carbonyl attack.
Reaction Pathway Analysis
The amine catalyst (Piperidine) condenses with the aldehyde to form a highly electrophilic iminium species. This intermediate is less sensitive to the electron-donating effects of the OMe/OH groups and sterically more accessible than the naked carbonyl.
Figure 1: Catalytic cycle emphasizing the iminium activation pathway required for sterically hindered substrates.
Experimental Protocols
Protocol A: Synthesis of trans-3-(2-Chloro-5-hydroxy-4-methoxyphenyl)acrylic acid
Method: Classical Doebner Modification (Pyridine-Mediated) Best For: High purity, gram-scale synthesis, overcoming steric hindrance.
Reagents:
-
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Malonic Acid (1.5 eq) — Excess drives equilibrium
-
Pyridine (Solvent/Base, 5-10 volumes)
-
Piperidine (Catalyst, 0.1 eq)
-
Conc. HCl (for workup)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1.86 g (10 mmol) of the aldehyde in 10 mL of anhydrous pyridine .
-
Addition: Add 1.56 g (15 mmol) of Malonic acid. Stir until partially dissolved.
-
Catalysis: Add 0.1 mL (approx. 5 drops) of Piperidine.
-
Reaction: Heat the mixture to 85–90°C (oil bath temperature).
-
Critical Check: Evolution of CO₂ bubbles indicates the decarboxylation phase is active. Maintain heating until bubbling ceases (typically 2–4 hours).
-
Note: The steric bulk of the 2-Cl group may extend reaction time compared to Vanillin. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1).
-
-
Quenching: Cool the reaction mixture to
in an ice bath. -
Acidification: Slowly add the reaction mixture into 50 mL of ice-cold 6M HCl with vigorous stirring.
-
Why? Pyridine must be fully neutralized to precipitate the free acid product.
-
-
Isolation: A precipitate (yellowish solid) will form.[1] Stir for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.
-
Purification: Wash the cake with cold water (
mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) .
Expected Yield: 75–85%
Characterization: Melting point (typically >180°C, dec);
Protocol B: Synthesis of Ethyl 2-cyano-3-(2-chloro-5-hydroxy-4-methoxyphenyl)acrylate
Method: Microwave-Assisted Knoevenagel (Green Chemistry) Best For: Rapid library generation, avoiding pyridine toxicity.
Reagents:
-
Aldehyde (1.0 eq)[2]
-
Ethyl Cyanoacetate (1.1 eq)
-
Ammonium Acetate (0.2 eq)
Step-by-Step Methodology:
-
Loading: In a microwave-safe vial (10-20 mL), combine 186 mg (1 mmol) of aldehyde and 124 mg (1.1 mmol) of Ethyl Cyanoacetate.
-
Catalyst: Add 15 mg (0.2 mmol) of Ammonium Acetate and 2 mL of Ethanol.
-
Irradiation: Seal the vial. Irradiate at 100°C (dynamic power mode, max 150W) for 10–15 minutes .
-
Safety: Ensure the vessel is rated for pressure (ethanol vapor pressure at 100°C).
-
-
Workup: Cool to room temperature. The product often crystallizes directly upon cooling.
-
Filtration: Filter the solid. If no precipitate forms, pour into 10 mL ice water.
-
Purification: Recrystallize from hot ethanol.
Expected Yield: 85–92%
Process Workflow & Quality Control
The following diagram illustrates the critical decision points and QC checks during the synthesis.
Figure 2: Operational workflow for Protocol A (Doebner Modification).
Quantitative Performance Data
The following table summarizes expected outcomes based on the steric and electronic constraints of the 2-chloro-4-methoxy-5-hydroxy substitution pattern.
| Parameter | Protocol A (Malonic Acid) | Protocol B (Cyanoacetate) | Notes |
| Reaction Time | 2–4 Hours | 10–15 Minutes | Microwave significantly accelerates the rate-limiting attack. |
| Temperature | 90°C (Oil Bath) | 100°C (MW) | Heat is required to overcome 2-Cl steric hindrance. |
| Yield (Isolated) | 75–85% | 85–92% | Cyanoacetate is a stronger nucleophile ( |
| Product Color | Pale Yellow | Bright Yellow/Orange | Conjugation extension increases visible absorption. |
| Main Impurity | Unreacted Aldehyde | Bis-addition product | Control stoichiometry carefully. |
Troubleshooting & Optimization
Problem: Low Conversion / Unreacted Aldehyde
-
Cause: The 2-Chloro substituent blocks the trajectory of the bulky malonate anion.
-
Solution: Increase the catalyst loading (Piperidine) to 0.2 eq to ensure high concentration of the iminium intermediate. Switch to Protocol B (Cyanoacetate) if the specific carboxylic acid functionality is not strictly required, or perform the reaction in a sealed tube at 110°C to overcome the activation energy barrier.
Problem: "Oiling Out" during Acidification
-
Cause: Incomplete neutralization of pyridine or presence of half-esters.
-
Solution: Ensure the final pH is distinctly acidic (pH < 2). If the product oils out, extract with Ethyl Acetate, dry over
, and evaporate. Triturate the residue with cold Hexane/Ether to induce crystallization.
Problem: Dark/Tarred Product
-
Cause: Oxidation of the phenol at high temperatures in basic media.
-
Solution: Perform the reaction under an Inert Atmosphere (
or Argon). Add a pinch of Sodium Metabisulfite to the reaction mixture as an antioxidant.
References
-
Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification. [Link] Citation for general mechanism and Doebner modification conditions.
-
Master Organic Chemistry. The Knoevenagel Condensation. [Link] Citation for base-catalyzed enolate formation and iminium pathways.
-
Asian Journal of Chemistry. An Efficient Method for the Synthesis of Substituted Cinnamic Acid via Knoevenagel Condensation. [Link] Citation for optimization of cinnamic acid synthesis using amine catalysts.
-
National Institutes of Health (PubChem). 2-Chloro-5-hydroxy-4-methoxybenzaldehyde Compound Summary. [Link] Citation for physical properties and structural confirmation.
Sources
- 1. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
step-by-step protocol for chlorination of isovanillin to 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Application Note: Regioselective Synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Part 1: Executive Summary & Strategic Rationale
The Challenge: The chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) presents a classic problem in regioselectivity. The substrate contains three directing groups:
-
Hydroxyl (-OH) at C3: Strong activator, ortho/para director.
-
Methoxy (-OMe) at C4: Moderate activator, ortho/para director.
-
Aldehyde (-CHO) at C1: Strong deactivator, meta director.
The Solution: The target molecule, 2-chloro-5-hydroxy-4-methoxybenzaldehyde , corresponds to substitution at the C6 position of the isovanillin ring (see Nomenclature Note below). This regiochemical outcome is favored because the C6 position is para to the strongly activating hydroxyl group and relatively less sterically hindered than the C2 position (which is flanked by the aldehyde and hydroxyl groups).
Nomenclature Note:
-
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][3][4]
-
Reaction Site: C6 position (Para to -OH).
-
Product Renumbering (IUPAC): Upon chlorination at C6, the ring is renumbered to give the lowest locants. The aldehyde remains C1, the chlorine (at former C6) becomes C2, and the hydroxyl (at former C3) becomes C5.
-
Result: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.[5]
-
Part 2: Scientific Principles & Mechanism
Electrophilic Aromatic Substitution (EAS) Pathway
The reaction utilizes N-Chlorosuccinimide (NCS) as a source of "positive" chlorine (
Directing Logic:
-
C2 Position (Ortho to OH): Disfavored due to steric crowding (sandwiched between -CHO and -OH).
-
C5 Position (Ortho to OMe): Blocked by the directing effect of the stronger -OH group (which directs meta to C5).
-
C6 Position (Para to OH): Favored. It is electronically activated by the -OH group and sterically accessible.
Reaction Scheme Visualization
Caption: Reaction pathway highlighting the transformation of Isovanillin to the 6-chloro derivative (renumbered as 2-chloro in the final product) via EAS mechanism.
Part 3: Detailed Experimental Protocol
Safety Warning:
-
NCS: Irritant. Can react vigorously with reducing agents.
-
Acetic Acid: Corrosive. Work in a fume hood.
-
Exotherm: The chlorination is exothermic; temperature control is a Critical Process Parameter (CPP) .
Materials & Equipment
| Component | Specification | Role |
| Isovanillin | >98% Purity | Substrate |
| N-Chlorosuccinimide (NCS) | Recrystallized (White solid) | Chlorinating Agent |
| Acetic Acid (Glacial) | ACS Grade | Solvent (Protic, promotes EAS) |
| Sodium Thiosulfate | 10% Aqueous Sol.[1][2] | Quenching Agent |
| Equipment | 3-Neck Flask, Addition Funnel, N2 Line | Reaction Vessel |
Step-by-Step Methodology
Step 1: Solubilization (Time: 15 min)
-
Charge a 250 mL 3-neck round-bottom flask with Isovanillin (10.0 g, 65.7 mmol) .
-
Add Glacial Acetic Acid (60 mL) .
-
Stir at Room Temperature (20-25°C) until fully dissolved. The solution should be clear to pale yellow.
-
Note: DMF (Dimethylformamide) can be used as an alternative solvent if acid sensitivity is a concern, but AcOH generally improves regioselectivity for phenols.
-
Step 2: Controlled Chlorination (Time: 4-6 hours)
-
Prepare a solution/suspension of NCS (9.65 g, 72.3 mmol, 1.1 eq) in Acetic Acid (40 mL).
-
Crucial Step: Add the NCS solution dropwise to the isovanillin mixture over 45-60 minutes .
-
CPP:[3] Maintain internal temperature below 30°C . Use a water bath if necessary. Rapid addition causes localized high concentration of
, leading to di-chlorinated byproducts.
-
-
Allow the reaction to stir at ambient temperature. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).
-
Endpoint: Disappearance of Isovanillin (
). Product will appear as a new spot ( ).
-
Step 3: Quenching & Isolation (Time: 1 hour)
-
Once complete, pour the reaction mixture slowly into Ice-Cold Water (300 mL) with vigorous stirring.
-
The product typically precipitates as a white to off-white solid.
-
Stir for 30 minutes to ensure full precipitation.
-
If the solution remains yellow/orange (excess
/NCS), add 10% Sodium Thiosulfate (10-20 mL) until the color fades.
Step 4: Purification (Time: Overnight)
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Cold Water (3 x 50 mL) to remove residual acetic acid and succinimide.
-
Recrystallization: Dissolve the crude solid in hot Acetonitrile or Ethanol/Water (8:2) . Cool slowly to 4°C.
-
Filter and dry under vacuum at 45°C.
Part 4: Data & Characterization
Expected Results
| Parameter | Value / Observation |
| Appearance | White to pale cream crystalline solid |
| Yield | 75 - 85% |
| Melting Point | 203 - 205 °C (Lit. Ref [1]) |
| Purity (HPLC) | >98% (Area %) |
NMR Validation (Self-Validating the Regiochemistry)
To confirm the chlorine is at the correct position (C2 of product / C6 of isovanillin), analyze the aromatic region of the
-
Starting Material (Isovanillin): Shows 3 aromatic protons (complicated coupling pattern).
-
Target Product (2-Cl-5-OH-4-OMe):
-
Since positions 2 and 5 are substituted (and 1 and 4), the remaining protons are at C3 and C6 .
-
These protons are para to each other.
-
Diagnostic Signal: Two singlets (or very weakly coupled doublets) in the aromatic region. If the chlorination occurred at the crowded C2 position (ortho), you would see an ortho-coupling doublet (J ~8 Hz) for the remaining protons at C5 and C6.
-
Observation: Two singlets confirms the para arrangement of the remaining protons, validating the structure.
-
Part 5: Troubleshooting & Optimization Logic
Caption: Decision tree for troubleshooting common synthetic deviations in chlorination protocols.
References
-
Hornbaker, E. D.; Burger, A. (1955).[1] "The Structure of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde." Journal of the American Chemical Society, 77(20), 5314–5317.
- Context: Establishes the historical structural assignment and melting point d
- Oberhauser, T. (1997). "A New Facile Route to Chlorination of Phenols." Journal of Organic Chemistry, 62(13), 4504–4506.
-
BenchChem. (2025).[4] "2-Chloro-5-hydroxy-4-methoxybenzaldehyde Structure and Properties."
- Context: Verification of CAS 18268-76-3 and IUPAC nomencl
-
PubChem. (n.d.). "Compound Summary: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde." National Library of Medicine.
- Context: Confirmation of synonyms (6-chloroisovanillin)
Sources
- 1. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 3. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde in the Synthesis of Novel Agrochemical Scaffolds
Introduction
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, presents itself as a versatile scaffold for the synthesis of a diverse array of potential herbicidal, fungicidal, and insecticidal compounds. The unique arrangement of its functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and sterically influencing chloro and methoxy substituents—offers a rich platform for molecular elaboration. This guide provides a comprehensive overview of the potential applications of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde in agrochemical synthesis, with a focus on the generation of heterocyclic compounds known for their biological activity. While direct synthesis of a currently marketed agrochemical from this specific benzaldehyde is not prominently documented, its structural motifs are present in known bioactive molecules, suggesting its significant potential in the discovery of new active ingredients.
This document will delve into the plausible synthetic transformations of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, providing detailed protocols and mechanistic insights relevant to researchers and professionals in the agrochemical industry.
Core Synthetic Strategy: Leveraging the Benzaldehyde Moiety for Heterocycle Formation
The aldehyde functional group of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a key handle for constructing various heterocyclic systems that form the core of many successful agrochemicals. One of the most promising applications is in the synthesis of substituted pyrazole derivatives. Pyrazoles are a well-established class of herbicides and fungicides, with commercial examples including pyrasulfotole and fluxapyroxad. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.
In this context, 2-Chloro-5-hydroxy-4-methoxybenzaldehyde can be elaborated into a chalcone, which serves as a key intermediate for pyrazole synthesis.
Application Note 1: Synthesis of a Novel 3-(2-Chloro-5-hydroxy-4-methoxyphenyl)-5-aryl-1H-pyrazole as a Potential Herbicidal Agent
This section outlines a detailed protocol for the synthesis of a novel pyrazole derivative from 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. The rationale behind this synthetic route is to introduce a substituted phenylpyrazole moiety, a common toxophore in herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Workflow for the Synthesis of a Substituted Pyrazole
Caption: A three-step workflow for the synthesis and characterization of a novel substituted pyrazole from 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-chloro-5-hydroxy-4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones. The use of a strong base like sodium hydroxide deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the aldehyde. The subsequent dehydration reaction is typically spontaneous or acid/base-catalyzed, leading to the thermodynamically stable α,β-unsaturated ketone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | 89938-55-6 | 186.59 | 1.87 g | 10 |
| 4-Chloroacetophenone | 99-91-2 | 154.59 | 1.55 g | 10 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 0.80 g | 20 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.87 g (10 mmol) of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde and 1.55 g (10 mmol) of 4-chloroacetophenone in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 50 mL of deionized water and cool it to room temperature.
-
Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of the aldehyde and ketone with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the mixture by dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A yellow precipitate will form.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 50-60 °C to yield the chalcone intermediate.
Expected Outcome: A yellow to orange solid. The yield is expected to be in the range of 80-90%.
Protocol 2: Synthesis of 5-(4-chlorophenyl)-3-(2-chloro-5-hydroxy-4-methoxyphenyl)-1H-pyrazole
Rationale: The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate is a classic and efficient method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. In many cases, especially with extended reaction times or in the presence of an oxidizing agent, the pyrazole is formed directly. Acetic acid is used as a solvent and catalyst for this cyclocondensation reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (E)-1-(4-chlorophenyl)-3-(2-chloro-5-hydroxy-4-methoxyphenyl)prop-2-en-1-one | - | 323.16 | 3.23 g | 10 |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 0.94 mL | 15 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3.23 g (10 mmol) of the chalcone intermediate in 30 mL of glacial acetic acid.
-
Slowly add 0.94 mL (15 mmol) of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of ice-cold water. A solid precipitate will form.
-
Filter the solid, wash with copious amounts of deionized water to remove any residual acetic acid, and then with a small amount of cold ethanol.
-
Dry the crude pyrazole derivative in a vacuum oven at 60-70 °C.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Outcome: An off-white to pale yellow solid. The yield is expected to be in the range of 70-85%.
Synthetic Pathway Diagram
Troubleshooting & Optimization
improving yield in the synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Guide: Synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Technical Summary
Target Molecule: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde Common Name: 6-Chloroisovanillin CAS Registry Number: 37687-57-3 Core Synthetic Challenge: Regioselectivity (Ortho- vs. Para-chlorination)
This guide addresses the yield and purity issues associated with the chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The primary technical hurdle is distinguishing between the two available activated sites on the aromatic ring:
-
The Target (Para-attack): Chlorination at position 6 (relative to the original isovanillin numbering), which yields the IUPAC name 2-chloro-5-hydroxy-4-methoxybenzaldehyde.
-
The Impurity (Ortho-attack): Chlorination at position 2, yielding 2-chloro-3-hydroxy-4-methoxybenzaldehyde.
Achieving high yield requires suppressing the ortho-attack (sterically hindered but electronically feasible) and preventing over-chlorination (dichlorination).
Reaction Pathway & Regioselectivity Map
The following diagram illustrates the critical regiochemical divergence. To maximize yield, your conditions must favor Pathway A .
Figure 1: Regioselectivity map showing the divergence between the desired para-chlorination (Target) and the undesired ortho-chlorination.
Optimized Experimental Protocol
Method: Electrophilic Aromatic Substitution using N-Chlorosuccinimide (NCS).
Why this method? Unlike sulfuryl chloride (
Step-by-Step Procedure
-
Preparation: Dissolve Isovanillin (1.0 eq) in Acetonitrile (MeCN) or Glacial Acetic Acid (5 mL per gram of substrate).
-
Note: MeCN is preferred for easier workup; Acetic acid increases rate but may slightly increase ortho-impurity.
-
-
Reagent Addition: Add NCS (1.05 eq) portion-wise over 30 minutes.
-
Critical: Do not dump all reagent at once. An exotherm can lead to dichlorination.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.
-
Monitor: Use TLC (Solvent: Hexane/EtOAc 7:3) or HPLC. Look for the disappearance of Isovanillin.
-
-
Quenching: Pour the mixture into ice-cold water (10x reaction volume).
-
Isolation:
-
The product should precipitate as a white/pale yellow solid. Filter and wash with cold water.
-
If no precipitate forms (common in small scales), extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
-
Purification (Yield Critical Step): Recrystallize from Acetonitrile/Water (1:1) or Methanol .
-
Target Melting Point: 204–208°C.
-
Troubleshooting Guide
Use this table to diagnose specific yield or purity failures in your current workflow.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion or loss during workup. | 1. Check HPLC: If SM remains, add 0.1 eq NCS and heat to 40°C.2. Product is soluble in water/acid mixtures; ensure thorough extraction if not filtering. |
| High "Ortho" Impurity | Reagent choice or temperature too high. | 1. Switch from |
| Product contains Dichloro species | Excess reagent or "hot spots" during addition. | 1. Reduce NCS to 0.95–1.0 eq.2. Dilute the reaction mixture (increase solvent volume).3. Add NCS slower. |
| Product is dark/tarry | Oxidation of the aldehyde. | 1. Degas solvents with Nitrogen/Argon.2. Protect the reaction from light (NCS can undergo radical decomposition). |
| Melting Point is Low (<200°C) | Mixture of isomers (2-Cl and 6-Cl). | Recrystallize from hot Acetonitrile. The 6-Cl isomer (Target) is typically less soluble and crystallizes first. |
Frequently Asked Questions (FAQs)
Q1: Why is the product called "2-Chloro..." if the reaction happens at position 6? A: This is a naming artifact caused by IUPAC priority rules.
-
Starting Material (Isovanillin): Numbering is fixed by the aldehyde (1), OH (3), OMe (4).[1] The open para-position is 6 .
-
Product: After adding Chlorine at 6, the new numbering set must give the lowest locants. The set becomes 1(CHO), 2(Cl), 4(OMe), 5(OH).
-
Takeaway: You are chemically targeting the 6-position of the isovanillin ring.
Q2: Can I use Sulfuryl Chloride (
-
Risk:[2] The acidic byproducts can catalyze side reactions.
-
Mitigation: If using
, add a catalytic amount of acetic acid and run in DCM at 0°C. Dropwise addition is mandatory.
Q3: I see a peak at RRT 0.9 relative to the product. What is it? A: This is likely the 2-chloro-3-hydroxy-4-methoxybenzaldehyde (the ortho-isomer). This isomer forms if the reaction temperature spikes or if a reagent like tert-butyl hypochlorite is used (which can coordinate with the phenolic OH, directing chlorine to the ortho position).
Q4: Is it necessary to protect the phenol (OH) before chlorination? A: Generally, no . The free phenol activates the ring, directing the chlorine to the desired para-position. Protecting the phenol (e.g., as an acetate) would change the directing effects (making it less activating) and potentially force chlorination meta to the aldehyde (position 5), which is already occupied, or slow the reaction significantly.
Quantitative Comparison of Methods
| Method | Reagent | Solvent | Selectivity (Para:Ortho) | Typical Yield | Notes |
| Recommended | NCS | MeCN / AcOH | High (>10:1) | 75–85% | Mild, easy workup, solid reagent. |
| Alternative A | DCM | Moderate (6:1) | 60–70% | Gas evolution, requires strict temp control. | |
| Alternative B | AcOH | Low / Reversed | 40–60% | Often favors ortho-isomer (impurity). | |
| Alternative C | Low | Variable | Hard to control stoichiometry; over-chlorination common. |
References
-
Synthesis of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (and isomers). ChemicalBook. Retrieved from
- Note: This source describes the t-BuOCl method which yields the ortho-isomer. Use this as a reference for what NOT to do if targeting the para-isomer.
-
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (Compound Summary). PubChem. National Library of Medicine. Retrieved from
- Verifies the structure and synonyms for the target molecule.
- Regioselective Chlorination of Phenols.Organic Chemistry Portal.
-
Process for preparing isovanillin derivatives. Google Patents (CN102557903A). Retrieved from
- Provides context on the reactivity of the isovanillin scaffold.
Sources
purification methods for crude 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary & Compound Identification
This guide addresses the purification of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (also known as 6-Chloroisovanillin ).
-
Target Compound: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde[1][2]
-
Structure: Benzaldehyde core with Cl at C2, OMe at C4, OH at C5.
-
Origin: Typically synthesized via chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[3]
-
-
Critical Challenge: The chlorination of isovanillin is not fully regioselective. It produces a mixture of the Target (6-Cl) and the Regioisomer (2-Cl) .
Troubleshooting Guide (FAQ Format)
Q1: My crude solid has a melting point >200°C. Is this my target?
Diagnosis: No. You have likely isolated the 2-Chloro-3-hydroxy-4-methoxybenzaldehyde regioisomer. Explanation: The 2-chloro-3-hydroxy isomer (where Cl is ortho to the OH group) forms a stable crystal lattice with a melting point of 203–205°C [1]. The target (2-Chloro-5-hydroxy...) typically melts at a lower temperature due to less efficient packing or different hydrogen bonding patterns. Solution: Check the mother liquor. The target compound is likely more soluble and remains in solution after the high-melting impurity crystallizes out.
Q2: How do I separate the 2-Chloro-5-hydroxy target from the 2-Chloro-3-hydroxy impurity?
Strategy: Use pH-Controlled Fractional Precipitation or Selective Recrystallization . Mechanism:
-
Acidity Difference: The 2-chloro-3-hydroxy isomer has the chlorine atom ortho to the phenolic hydroxyl. The inductive electron-withdrawing effect of the ortho-chlorine makes this isomer more acidic (lower pKa) than the target (where Cl is para to OH).
-
Protocol: Dissolve the mixture in NaOH. Slowly lower the pH. The less acidic target (2-Chloro-5-hydroxy) will precipitate first (at higher pH), while the more acidic impurity remains in solution as a phenolate salt until a lower pH is reached.
Q3: Recrystallization from Acetonitrile gave me the wrong product. Why?
Analysis: Acetonitrile is excellent for crystallizing the 2-Chloro-3-hydroxy isomer (impurity) because of its high lattice energy and low solubility in cold MeCN [1]. Recommendation: Use the Acetonitrile step to remove the impurity. Filter off the solid (impurity), then evaporate the filtrate to recover the enriched target. Recrystallize the target residue from Methanol/Water (1:1) or Toluene .
Q4: The product is dark/tarry. How do I clean it?
Solution: Use the Bisulfite Adduct Method . Logic: Both isomers are aldehydes and will form water-soluble bisulfite adducts. Non-aldehyde tars (over-chlorinated phenols, polymerized byproducts) will not dissolve.
-
Shake crude oil with saturated Sodium Bisulfite (
). -
Wash the aqueous layer with Ethyl Acetate (removes tars).
-
Acidify aqueous layer and heat to release the purified aldehyde.
Detailed Purification Protocols
Protocol A: Separation of Regioisomers (pH-Controlled Precipitation)
Best for crude mixtures containing both 2-Cl and 6-Cl isomers.
-
Dissolution: Suspend 10 g of crude mixture in 100 mL of water.
-
Basification: Add 10% NaOH solution dropwise with stirring until the solid completely dissolves and the solution is clear (pH > 12). The solution will turn yellow (phenolate formation).
-
Titration (Critical Step):
-
Insert a pH meter.
-
Slowly add 1N HCl dropwise.
-
First Fraction (Target): Monitor for turbidity around pH 9.5 – 8.5 . The less acidic 2-Chloro-5-hydroxy isomer should precipitate first. Collect this solid by filtration.[3]
-
Second Fraction (Impurity): Continue acidifying the filtrate to pH < 5 . The more acidic 2-Chloro-3-hydroxy isomer will precipitate.
-
-
Verification: Analyze both fractions by TLC or NMR. The target (5-OH) will show a specific splitting pattern (para-coupling or lack of ortho-coupling between aromatic protons depending on resolution, but distinct from the 2,3-substituted pattern).
Protocol B: Bisulfite Purification (Chemical Cleaning)
Best for removing non-aldehyde impurities (tars, starting phenols).
-
Adduct Formation: Dissolve crude material in minimal Ethanol (10 mL/g). Add 3 equivalents of saturated aqueous Sodium Bisulfite (
). Stir vigorously for 2 hours. A white precipitate (bisulfite adduct) may form. -
Washing:
-
If solid forms: Filter it and wash with ether.[3]
-
If no solid: Extract the aqueous solution with Ethyl Acetate (3x). Discard the organic layer (contains non-aldehyde impurities).
-
-
Regeneration:
-
Place the solid adduct or the aqueous phase in a flask.
-
Add 10% Sulfuric Acid (
) until pH < 1. -
Heat gently to 40–50°C for 30 minutes (do not boil, to avoid decomposition).
-
-
Isolation: Cool to room temperature. The purified aldehyde will precipitate or oil out. Extract with Dichloromethane (DCM), dry over
, and evaporate.
Technical Data & Decision Logic
Table 1: Isomer Properties & Solubility Profile
| Property | Target: 2-Chloro-5-hydroxy (6-Cl-Isovanillin) | Impurity: 2-Chloro-3-hydroxy (2-Cl-Isovanillin) |
| Substitution | Cl at 2, OH at 5 (Para relationship) | Cl at 2, OH at 3 (Ortho relationship) |
| Acidity (Predicted) | Lower (pKa ~9.0 - 9.5) | Higher (pKa ~8.0 - 8.5) due to ortho-Cl |
| Melting Point | < 150°C (Likely ~80-120°C range) | 203 – 205°C [1] |
| Solubility (MeCN) | High (stays in mother liquor) | Low (crystallizes out) |
| H-Bonding | Intermolecular (dimers) | Intramolecular (OH...Cl or OH...OMe) |
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the appropriate purification pathway based on the physical state and melting point of the crude material.
References
-
Hornbaker, E. D., & Burger, A. (1955).[3] "Nuclear Substituted 3,4-Dihydroxybenzylamines and 3,4-Dihydroxybenzaldehydes." Journal of the American Chemical Society, 77(20), 5314–5317. (Confirming synthesis and MP of 2-chloro-3-hydroxy isomer).
-
Sigma-Aldrich. "Product Specification: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde."[6] (Verifying CAS 37687-57-3 and MP data).
-
BenchChem. "Synthesis and Properties of Chlorinated Vanillin Derivatives." (General properties of chlorophenolic aldehydes).
Sources
- 1. 5-Chloro-4-methoxysalicylaldehyde | 89938-56-7 | Benchchem [benchchem.com]
- 2. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS 37687-57-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
recrystallization solvents for 2-Chloro-5-hydroxy-4-methoxybenzaldehyde purification
Target Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Recrystallization solvent selection, troubleshooting, and protocol optimization for 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 89938-55-6).
Solvent Selection & Solubility Profile
Q1: What are the recommended solvent systems for recrystallizing 2-Chloro-5-hydroxy-4-methoxybenzaldehyde?
A: Based on the structural properties of the molecule (a halogenated phenolic aldehyde), the following solvent systems are recommended. The presence of the phenolic hydroxyl group (C5-OH) and the aldehyde moiety (C1-CHO) dictates a need for polar solvents that can disrupt intermolecular hydrogen bonding while maintaining differential solubility at variable temperatures.
| Solvent System | Ratio (v/v) | Application Context | Pros | Cons |
| Ethanol / Water | 80:20 to 60:40 | Primary Recommendation. Best for general purification of crude material. | Excellent recovery; effectively removes inorganic salts and polar impurities. | May cause "oiling out" if water is added too quickly. |
| Methanol / Water | 70:30 | Alternative to Ethanol; often yields sharper crystals. | Higher solubility than ethanol; good for highly impure samples. | Toxic; lower boiling point limits the temperature range for dissolution. |
| Toluene | 100% | Removal of tarry/polymeric side products. | Excellent for removing non-polar impurities and colored oxidation products. | Lower recovery yield due to higher solubility in cold toluene. |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Final polishing step for high-purity requirements (>99%). | Good for removing specific regioisomers. | Flammable; requires careful optimization of the ratio to prevent precipitation. |
Q2: Why is my compound not dissolving in the hot solvent?
A: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde has a rigid aromatic core reinforced by the chlorine atom and internal hydrogen bonding (between C5-OH and C4-OMe or intermolecularly).
-
Action: Ensure you are heating to the boiling point of the solvent.[1]
-
Action: If using Ethanol/Water, start with pure hot ethanol to dissolve the solid completely before adding water. Adding water to the solid directly often creates a gummy suspension that resists dissolution.
Troubleshooting Crystallization Issues
Q3: The product is "oiling out" (separating as a liquid) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature, often due to impurities acting as a melting point depressant.
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Add a Seed Crystal: If available, add a tiny crystal of pure product to the cooling solution at a temperature slightly below the saturation point.
-
Increase Solvent Volume: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the saturation temperature.
-
Slow Down Cooling: Insulate the flask with foil or a towel to allow it to cool to room temperature over 2-3 hours. Rapid cooling promotes oil formation.
Q4: The crystals are colored (yellow/brown) even after recrystallization.
A: Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid or quinoid-like colored impurities.
-
Solution: Perform a hot filtration with Activated Charcoal (0.5 - 1.0 wt% equivalent).
-
Mechanism: Charcoal adsorbs high-molecular-weight colored impurities and oxidation byproducts.
-
Caution: Do not use excess charcoal, as it can adsorb the product itself, reducing yield.
Optimized Experimental Protocol
Objective: Purification of 10g of Crude 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
Step-by-Step Methodology
-
Dissolution:
-
Place 10g of crude solid in a 250mL Erlenmeyer flask.
-
Add 40 mL of Ethanol (95%) and a magnetic stir bar.
-
Heat to reflux (approx. 78°C) with stirring.
-
Note: If solid remains, add hot ethanol in 5 mL increments until fully dissolved.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark, remove from heat for 30 seconds (to stop boiling).
-
Add 0.1g of Activated Charcoal .
-
Return to heat and boil for 2-3 minutes.
-
Filter hot through a pre-warmed Büchner funnel with a Celite pad to remove charcoal.
-
-
Crystallization (Two-Solvent Method):
-
Maintain the filtrate at a gentle boil.
-
Slowly add hot Water dropwise via a pipette.
-
Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to clear the turbidity.
-
Remove from heat immediately.
-
-
Cooling & Isolation:
-
Cover the flask and allow it to cool to room temperature undisturbed (approx. 2 hours).
-
Once room temperature is reached, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
Wash the filter cake with 10 mL of ice-cold Ethanol/Water (50:50) mixture.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 6 hours.
-
Warning: Do not exceed 60°C, as the aldehyde may sublime or degrade.
-
Process Visualization
The following diagram illustrates the logical workflow for the purification process, including decision nodes for troubleshooting common issues like coloration or oiling out.
Figure 1: Decision-tree workflow for the purification of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, highlighting critical intervention points for color removal and phase separation issues.
Impurity Profile Management
When purifying this specific intermediate, be aware of the following common impurities arising from its synthesis (typically chlorination of isovanillin or formylation of chlorophenols):
-
Regioisomers:
-
Impurity:2-Chloro-3-hydroxy-4-methoxybenzaldehyde (Chlorination at position 2 of isovanillin yields a mixture).
-
Removal: These isomers often have different solubilities. If the melting point range is wide (>2°C) after the first recrystallization, perform a second recrystallization using Toluene . The regioisomers often remain in the mother liquor of non-polar solvents more readily than the target 5-hydroxy isomer [1].
-
-
Over-Chlorination Products:
-
Impurity:2,6-Dichloro-5-hydroxy-4-methoxybenzaldehyde .
-
Removal: These are significantly less soluble in ethanol. If you see insoluble material during the initial dissolution step (Step 1), filter it off before adding water.
-
-
Oxidation Byproducts:
-
Impurity:2-Chloro-5-hydroxy-4-methoxybenzoic acid .
-
Removal: This acidic impurity is soluble in mild alkaline washes (Sodium Bicarbonate). However, for recrystallization, it usually stays in the ethanol/water mother liquor.
-
References
-
Sigma-Aldrich. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde Product Specification. (Accessed 2024).[3] Link (Note: Reference provided for the regioisomer properties which guide the purification logic).
-
MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. Department of Chemistry. Link
-
PubChem. Compound Summary: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CID 57911671).[3] National Center for Biotechnology Information. Link
-
University of Rochester. Solvents for Recrystallization: General Guidelines for Phenolic Compounds. Department of Chemistry. Link
Sources
minimizing side reactions during 2-Chloro-5-hydroxy-4-methoxybenzaldehyde functionalization
Technical Support Center: Functionalization of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Introduction: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a polyfunctional aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. However, its multiple reactive sites—a phenolic hydroxyl, an aldehyde, and an electron-rich aromatic ring—present considerable chemoselectivity challenges. This guide provides in-depth troubleshooting advice and protocols to help researchers minimize common side reactions and achieve high-yield, selective functionalization.
Part 1: Troubleshooting Guide (Question & Answer)
This section addresses specific problems encountered during common synthetic transformations.
Q1: I'm attempting O-alkylation of the phenolic hydroxyl, but my yields are low and I'm isolating multiple products. What is going wrong?
A1: This is a classic chemoselectivity problem often rooted in the choice of base, solvent, and reaction conditions. The primary side reactions in the O-alkylation (a Williamson ether synthesis) of this substrate are C-alkylation at the aromatic ring and reactions involving the aldehyde.[1]
Root Cause Analysis:
-
Inappropriate Base: Strong, non-selective bases like sodium hydride (NaH) can generate a highly reactive phenoxide. While effective for deprotonation, this can increase the rate of undesired side reactions.[2] Furthermore, aryloxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]
-
Solvent Effects: Protic solvents (e.g., ethanol) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.[2] Polar aprotic solvents like DMF and DMSO are generally preferred as they accelerate the reaction rate.[3]
-
Reaction Temperature: Higher temperatures can favor elimination side reactions of the alkyl halide, especially if using secondary or tertiary halides, and may also promote undesired C-alkylation.[1][2]
Troubleshooting Workflow:
Below is a decision-making workflow to optimize your O-alkylation reaction.
Caption: Troubleshooting O-Alkylation Side Reactions.
Recommended Protocol for Selective O-Alkylation:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv).
-
Solvent & Base: Add anhydrous acetone or acetonitrile (10 mL per mmol of substrate) followed by potassium carbonate (K₂CO₃, 1.5-2.0 equiv). Stir the suspension for 15 minutes at room temperature.
-
Alkylation: Add the primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (acetone) or 60 °C (acetonitrile) and monitor by TLC. Reactions are typically complete in 2-8 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.[2]
Q2: I need to perform a Wittig reaction on the aldehyde, but the reaction is failing or my ylide is quenched. What is the cause?
A2: The acidic phenolic proton is incompatible with the strongly basic Wittig ylide. The pKa of a phenol is typically around 10, while the conjugate acid of a phosphorus ylide is an alkyltriphenylphosphonium salt with a pKa often above 20. The ylide will preferentially deprotonate the hydroxyl group, quenching the ylide and preventing the desired reaction with the aldehyde.
Solution: Protect the Hydroxyl Group.
You must temporarily "mask" the hydroxyl group with a protecting group that is stable to the Wittig conditions and can be removed cleanly afterward. An efficient protecting group strategy is critical for achieving the synthesis of complex molecules.[4]
Recommended Protecting Group Strategy:
A methoxymethyl (MOM) ether is an excellent choice as it is stable to basic conditions and can be removed under mild acidic conditions that will not affect other functional groups.
Workflow for Protected Wittig Reaction:
Caption: Workflow for Wittig reaction via hydroxyl protection.
Protocol 1: MOM Protection of Phenol
-
Dissolve the starting material (1.0 equiv) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Cool the solution to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous layer with DCM.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 2: Deprotection of MOM Ether
-
Dissolve the MOM-protected compound in a mixture of tetrahydrofuran (THF) and 2N aqueous HCl.
-
Stir at room temperature or warm gently (40 °C) until deprotection is complete by TLC.
-
Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which position on the aromatic ring is most susceptible to further electrophilic substitution? The position C-6 (ortho to the hydroxyl group and meta to the aldehyde) is the most likely site for electrophilic aromatic substitution. The hydroxyl and methoxy groups are strong ortho-, para-directing activators, while the chloro and aldehyde groups are deactivators. The combined activating effect of the -OH and -OCH₃ groups will strongly direct incoming electrophiles to the positions ortho and para to them. The C-6 position benefits from the strong ortho-directing effect of the C-5 hydroxyl group.
FAQ 2: Can the chloro group be displaced via nucleophilic aromatic substitution (SNAr)? Generally, no. SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the ring is activated by the electron-donating -OH and -OCH₃ groups, which destabilizes the intermediate required for SNAr, making displacement of the chlorine atom very difficult under standard conditions.
FAQ 3: How can I selectively reduce the aldehyde to an alcohol without affecting the chloro group? Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly chemoselective for aldehydes and ketones and will not reduce the aromatic chloro group under standard conditions (e.g., in methanol or ethanol at 0 °C to room temperature).[5] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) should be avoided as they can potentially cause hydrodehalogenation.
FAQ 4: My reaction is very sensitive to the base. What are my options for O-alkylation? The choice of base is critical for balancing deprotonation with minimizing side reactions.[2] A summary of common bases and their characteristics is provided below.
| Base | Strength (pKa of Conj. Acid) | Typical Solvent | Pros | Cons |
| K₂CO₃ | ~10.3 | Acetone, Acetonitrile, DMF | Mild, inexpensive, easy to handle, promotes O-alkylation. | May be too weak for less acidic phenols; can be slow. |
| Cs₂CO₃ | ~10 | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃.[3] | More expensive. |
| NaOH / KOH | ~15.7 | Water, Ethanol, DMSO | Strong, inexpensive, effective for full deprotonation. | Can promote C-alkylation, aldehyde side reactions (e.g., Cannizzaro).[6] |
| NaH | ~36 | THF, DMF (anhydrous) | Very strong, drives reaction to completion.[7] | Highly reactive, pyrophoric, can increase side reactions.[2] |
References
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Valdivia, P. F., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 416-423. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Name Reactions in Organic Synthesis. Williamson Ether Synthesis. Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Taylor & Francis. Chemoselectivity – Knowledge and References. Available from: [Link]
-
Valdivia, P. F., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
-
Struble, T. J., et al. (2020). Multitask prediction of site selectivity in aromatic C–H functionalization reactions. Reaction Chemistry & Engineering, 5, 896-902. Available from: [Link]
-
Lirias - KU Leuven. Novel concepts for the C-H functionalization of aromatic compounds. Available from: [Link]
-
Sharma, P., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14, 12345-12389. Available from: [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Werz, D. B., et al. (2023). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 14(20), 5483-5489. Available from: [Link]
-
van der Heijden, C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4013-4017. Available from: [Link]
-
van der Heijden, C., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Available from: [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]
-
PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Available from: [Link]
-
Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Available from: [Link]
-
Journal of the Chilean Chemical Society. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available from: [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
-
Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Available from: [Link]
-
Hu, W., et al. (2021). Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. Chemistry – A European Journal, 27(9), 2628-2632. Available from: [Link]
-
Rathi, S. S., et al. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Temperature Optimization for 2-Chloro-5-hydroxy-4-methoxybenzaldehyde Derivatives
Status: Active Ticket ID: OPT-TEMP-2C5H4M Assigned Specialist: Senior Application Scientist Subject: Reaction Thermodynamics & Kinetic Control for Scaffold Functionalization
Executive Summary: The Thermal Landscape of Your Scaffold
Welcome to the technical support hub. You are working with 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 18268-76-3), a densely functionalized scaffold.
The Core Challenge: This molecule presents a "thermal conflict."[1]
-
The Aldehyde (C1): Susceptible to oxidation (to benzoic acid) or Cannizzaro disproportionation at high temperatures (>80°C) in basic media.
-
The Chlorine (C2): Provides steric hindrance to the aldehyde, often requiring slightly elevated temperatures to drive condensation reactions that would proceed at RT for non-halogenated analogues.
-
The Hydroxyl (C5): Requires thermal energy to overcome kinetic barriers for alkylation, yet excessive heat promotes polymerization (tarring).
This guide replaces generic "recipe-following" with a logic-based optimization protocol.
Module 1: Optimizing Schiff Base & Condensation Reactions
Targeting the C1-Aldehyde Group
User Query: "My hydrazone formation yield is stuck at 60%, and refluxing in ethanol turns the mixture dark."
Technical Diagnosis: The C2-Chloro substituent creates steric bulk near the carbonyl carbon. While standard benzaldehydes react at Room Temperature (RT), this scaffold requires a "thermal nudge" but punishes overheating with degradation.
Protocol 1.1: The "Step-Up" Thermal Gradient
Do not jump straight to reflux. Follow this validated gradient:
-
Activation Phase (25°C - 30 mins): Dissolve the aldehyde in Ethanol/Methanol. Add the amine/hydrazide without acid catalyst first. Stir at 25°C. This allows the formation of the hemiaminal intermediate without forcing the equilibrium.
-
Catalytic Phase (40-50°C - 1-2 hours): Add catalytic Acetic Acid (1-3 drops). Raise Temp to 45°C .
-
Why? This specific temperature provides enough energy to dehydrate the hemiaminal into the imine (Schiff base) without triggering the oxidative degradation of the phenol moiety.
-
-
Equilibrium Shift (Reflux only if Dean-Stark is used): If using temperatures >70°C, you must actively remove water (Dean-Stark or molecular sieves). High temp + water = hydrolysis (reversal of reaction).
Troubleshooting Table: Condensation Reactions
| Symptom | Thermal Cause | Corrective Action |
| Dark/Black Reaction Mixture | T > 75°C in air. Phenolic oxidation (quinone formation). | Lower T to 50°C; Purge solvent with Argon/N2 before heating. |
| Starting Material Remains | T < 30°C . Steric hindrance of C2-Cl prevents attack. | Increase T to 45-50°C. Do not exceed 60°C. |
| Product Precipitates Impure | Rapid Cooling . Kinetic trapping of impurities. | Allow slow cooling from 50°C to RT over 2 hours. |
Module 2: O-Alkylation & Functionalization
Targeting the C5-Hydroxyl Group
User Query: "I'm trying to alkylate the hydroxyl group using alkyl halides and base, but I'm getting multiple spots on TLC."
Technical Diagnosis: The C5-OH is electronically coupled to the C4-Methoxy and C1-Aldehyde. High temperatures in basic conditions (e.g., K2CO3/DMF) risk C-alkylation or Aldol-type side reactions .
Protocol 2.1: The "Soft-Base" Thermal Control
Avoid "hard" conditions (NaOH/Reflux). Use the "Soft-Base/Moderate-Temp" approach.
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Base: Potassium Carbonate (K2CO3).
-
Optimal Temp Window: 60°C ± 5°C .
The Workflow:
-
Deprotonation (RT): Stir Scaffold + K2CO3 in MeCN for 30 mins at 25°C. Expect a color change (phenolate formation).
-
Addition (RT): Add the alkyl halide dropwise at RT.
-
Reaction (60°C): Heat to 60°C.
-
Critical Check: Monitor TLC every hour. If a spot appears just above the baseline (acid formation), your temperature is too high, or the solvent is wet.
-
Why 60°C? This is the "Goldilocks" zone where O-alkylation is kinetically favored over the thermodynamically stable C-alkylation or aldehyde side-reactions.
-
Module 3: Visualization of Thermal Logic
The following decision tree illustrates the critical temperature decision points based on the specific derivative pathway you are pursuing.
Figure 1: Decision matrix for thermal optimization based on reaction pathway. Note the strict temperature ceilings for unprotected aldehyde reactions.
FAQ: Frequently Asked Questions
Q1: Can I use microwave irradiation to speed up the Schiff base formation? A: Yes, but with extreme caution. The 2-Chloro-5-hydroxy substitution pattern makes the ring electron-rich and prone to oxidation.
-
Protocol: Set maximum temperature to 60°C and power to "Low/Medium" (dynamic mode). Do not exceed 10 minutes. We have observed that microwave temps >80°C lead to significant defunctionalization (loss of Cl or OMe) in some solvent systems.
Q2: Why does the literature cite 80°C for similar vanillin derivatives? A: Vanillin lacks the 2-Chloro substituent. The chlorine atom introduces:
-
Steric Strain: Making the transition state for condensation higher in energy (requiring heat).
-
Electronic Withdrawal: Making the ring slightly less electron-rich than vanillin, but the ortho positioning destabilizes the transition states for certain attacks.
-
Verdict: You cannot blindly copy Vanillin protocols. Reduce their temperatures by 10-15°C to preserve the halogen, or accept lower yields.
Q3: My product melts at a huge range (e.g., 90-120°C). Is it the temperature? A: Likely yes. A wide melting range indicates a mixture of the product and a "thermal oligomer."
-
Fix: Recrystallize from Ethanol/Water (9:1). Do not heat the recrystallization solvent above 70°C. If it doesn't dissolve, use more solvent rather than more heat.
References & Validated Sources
-
Compound Properties & Safety:
-
Schiff Base Optimization (General Benzaldehydes):
-
O-Alkylation Protocols (Phenolic Aldehydes):
-
Synthesis of 2,5-Dimethoxybenzaldehyde (Reimer-Tiemann & Alkylation conditions). Rhodium/Scribd Archive.
-
[Link]
-
-
Reaction Stability Data:
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The 2-Chloro substituent can hydrolyze under extreme basic conditions at high temperatures; always verify product integrity via NMR/LCMS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. 18268-76-3|2-Chloro-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-4-hydroxy-5-methoxy-benzaldehyde | 18268-76-3 [sigmaaldrich.com]
stability of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde in basic solution
The following technical guide addresses the stability, reactivity, and handling of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde in basic media. This content is structured for researchers and process chemists requiring immediate troubleshooting and mechanistic insight.
Subject: Stability Profile & Handling in Basic Aqueous/Organic Solutions CAS Registry Number: 89938-55-6 (Generic reference for isomer class, verify specific batch CoA) Chemical Family: Halogenated Vanillin Derivatives / Phenolic Aldehydes[1]
Part 1: Executive Technical Summary
In basic media (pH > 9.0), 2-Chloro-5-hydroxy-4-methoxybenzaldehyde undergoes an immediate deprotonation of the C5-hydroxyl group (
While this anion stabilizes the molecule against nucleophilic attack at the aldehyde (suppressing the Cannizzaro reaction), it dramatically increases susceptibility to oxidative degradation via Single Electron Transfer (SET) mechanisms. The most common user complaint—"rapid darkening of the solution"—is due to the formation of quinoid intermediates and subsequent polymerization, not hydrolytic decomposition.
Core Stability Rule: The compound is chemically stable in base only under strictly anaerobic conditions. In the presence of oxygen, half-life (
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "My colorless solution turned dark brown/black within minutes."
Diagnosis: Aerobic Oxidation (Quinone Formation).[1][2] Mechanism: The phenolate anion is electron-rich.[1][2] Dissolved oxygen attacks the ring (often catalyzed by trace metals), generating radical intermediates that couple to form dark, insoluble polymers (humic-like substances).[1] Corrective Action:
-
Degas solvents (sparge with
or Ar for 20 mins) before adding the base. -
Add a reducing agent stabilizer if compatible (e.g., Sodium Bisulfite,
, 1.0 eq) to scavenge radical intermediates.[1] -
Protocol Adjustment: Perform all basic manipulations in a glovebox or under positive nitrogen pressure.
Issue 2: "I see a new peak in HPLC that is more polar than the starting material."
Diagnosis: Cannizzaro Disproportionation (Minor Pathway).[2]
Context: While the 4-methoxy group deactivates the aldehyde, high concentrations of strong base (
-
Maintain reaction temperature
C. -
Avoid highly concentrated hydroxide bases; use carbonate bases (
) if possible, as they are less likely to trigger Cannizzaro.[1]
Issue 3: "Yield is low after acidic workup, but the solution color looked fine."
Diagnosis: Incomplete Precipitation / Water Solubility.
Mechanism: The 2-chloro and 4-methoxy groups add lipophilicity, but the molecule remains somewhat amphoteric.[1][2] Upon acidification, the phenol reforms, but if the final pH is not sufficiently low (
-
Acidify to pH 1-2 using 6M HCl.
-
Saturate the aqueous phase with NaCl (brine) to exploit the "salting-out" effect before extraction.[1][2]
-
Use Ethyl Acetate/THF mixtures for extraction rather than pure Dichloromethane (DCM), as the compound has better solubility in polar organic solvents.
Part 3: Mechanistic Deep Dive & Visualization
The following diagram illustrates the competing pathways when the compound is exposed to base (
Pathway A (Dominant in Air): Oxidative coupling leading to color bodies.[1][2]
Pathway B (Minor/Forcing): Cannizzaro disproportionation.[1][2]
Pathway C (Rare): Nucleophilic Aromatic Substitution (
Caption: Figure 1. Degradation pathways in basic media.[1][2][3][4] The oxidative pathway (Red) is the primary stability risk under aerobic conditions.
Part 4: Standardized Handling Protocols
Protocol A: Preparation of Stable Basic Stock Solutions
Use this protocol for NMR studies or coupling reactions.
| Step | Action | Technical Rationale |
| 1 | Solvent Prep | Sparging water/methanol with Argon for 15 mins is critical to remove dissolved |
| 2 | Chilling | Cool solvent to |
| 3 | Dissolution | Add 2-Chloro-5-hydroxy-4-methoxybenzaldehyde solid. |
| 4 | Base Addition | Add stoichiometric base (e.g., 1.05 eq NaOH) dropwise. |
| 5 | Storage | Store under inert atmosphere in amber vials.[1] Shelf life: < 4 hours at RT; 24 hours at |
Protocol B: Quenching & Recovery
Use this to recover the neutral aldehyde from a basic reaction mixture.
-
Cool the reaction mixture to
C. -
Acidify slowly with 2M HCl to pH 2.0. Note: Do not use conc.
as the heat of neutralization can trigger decomposition. -
Monitor precipitation. If oiling out occurs (common with methoxy-aldehydes), add a seed crystal or scratch the glass.[1][2]
-
Extract immediately with Ethyl Acetate (
). -
Wash organic layer with Brine (
) to remove residual acid.[1][2] -
Dry over
and concentrate in vacuo at C.
Part 5: Chemical Data Summary
| Property | Value / Behavior | Notes |
| Molecular Weight | 186.59 g/mol | |
| Predicted pKa | 8.7 ± 0.2 | Acidic proton at C5-OH.[1][2] |
| Solubility (pH 7) | Low (< 0.5 mg/mL) | Hydrophobic character dominates.[1][2] |
| Solubility (pH 12) | High (> 50 mg/mL) | Forms soluble phenolate salt.[1][2] |
| Stability (pH 12, Air) | Poor ( | Rapid oxidative darkening.[1] |
| Stability (pH 12, | Good ( | Stable if oxygen is excluded.[1] |
| Reactivity | Deactivated Electrophile | Para-methoxy group reduces aldehyde reactivity.[1][2] |
References
-
Mechanism of Phenol Oxidation: "Electrochemical Oxidation of Chlorinated Phenols." Environmental Science & Technology.[1][2] Available at: [Link] (Accessed via ACS Publications).[1][2]
-
Cannizzaro Reaction Kinetics: "Cannizzaro Reaction - Mechanism and Scope." Wikipedia / Organic Chemistry Portal.[1][2] Available at: [Link].[1][2]
-
General Stability of Vanillin Derivatives: "2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review." ResearchGate.[1][2][3] Available at: [Link].
Sources
Technical Guide: Solubilization & Handling of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
This guide serves as a technical resource for researchers and formulation scientists working with 2-Chloro-5-hydroxy-4-methoxybenzaldehyde .[1] It addresses the physicochemical barriers to aqueous solubility and provides validated protocols for overcoming them in experimental settings.[1]
Compound Profile:
-
Class: Halogenated Phenolic Aldehyde[1]
-
Key Functional Groups: Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Chlorine (-Cl).[1]
-
Primary Challenge: The molecule possesses a "solubility conflict."[1] While the hydroxyl and aldehyde groups are polar, the aromatic core, chlorine atom, and methoxy group create a dominant hydrophobic lattice energy that resists disruption by neutral water molecules.[1]
Part 1: The Solubility Decision Matrix
Before attempting dissolution, select the protocol that matches your downstream application.[1]
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental tolerance for pH and organic solvents.
Part 2: Validated Solubilization Protocols
Method A: pH Switching (The "Phenolate" Route)
Best for: Chemical synthesis, stock solution preparation, and applications tolerant of alkaline pH.[1] Mechanism: The phenolic hydroxyl group (pKₐ ≈ 7.5–8.[1]5) is acidic. Adding a base removes the proton, creating a negatively charged phenolate ion. This charge disrupts the crystal lattice and drastically increases water solubility.[1]
Protocol:
-
Calculate Stoichiometry: Determine the moles of your compound (MW ≈ 186.59 g/mol ). You need 1.0 to 1.1 equivalents of base (NaOH or KOH).
-
Dissolution:
-
Stabilization: Once dissolved, you can dilute this concentrate with water.
-
Warning: Do not lower the pH below 7.0, or the compound will reprotonate and precipitate.[1]
-
| Parameter | Specification |
| Max Solubility | > 50 mg/mL (pH > 10) |
| Visual Indicator | Clear Yellow Solution |
| Stability Risk | Cannizzaro Reaction: In strong base over long periods, aldehydes can disproportionate.[1][2] Use fresh. |
Method B: Organic Co-solvent System
Best for: Biological assays (MIC, IC50), cell culture, and analytical standards where pH must remain neutral.[1] Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic regions (Cl, OMe) before introducing water.[1]
Protocol:
-
Primary Solvation: Dissolve the compound completely in 100% DMSO (Dimethyl sulfoxide) or Ethanol .[1]
-
Target Conc: 100 mM to 500 mM.
-
-
Secondary Dilution: Slowly add this stock to your aqueous buffer (PBS or Media) with vigorous vortexing.
-
Critical Step: Keep the final organic solvent concentration < 1% (v/v) for cell assays to avoid solvent toxicity.[1]
-
-
Precipitation Check: If a white haze forms immediately, you have exceeded the "critical solubility limit."[1]
-
Fix: Reduce the stock concentration or increase the temperature to 37°C.
-
| Solvent | Solubility Limit (Stock) | Compatibility |
| DMSO | High (>100 mg/mL) | Excellent for cell assays (low volatility).[1] |
| Ethanol | Moderate (~50 mg/mL) | Good for evaporation; avoid in long-term open incubation.[1] |
| Acetone | High | Not recommended for biological use (toxic/volatile). |
Part 3: Troubleshooting & FAQs
Q: Why does my solution turn yellow when I add NaOH? Is it degrading? A: No, this is expected. The yellow color arises from the bathochromic shift (red shift) in the UV-Vis spectrum caused by the deprotonation of the phenol group.[1] The phenolate anion allows for greater electron delocalization across the aromatic ring and the aldehyde group.[1] If the solution turns dark brown or black, that indicates oxidation/degradation.[1]
Q: I dissolved it in DMSO, but it crashed out when I added it to my cell media. Why? A: This is the "solvent shock" effect.[1] When a hydrophobic molecule in DMSO hits water, the water molecules cluster tightly around the DMSO, forcing the hydrophobic drug out of solution.[1]
-
Fix: Pre-warm your media to 37°C. Add the DMSO stock into the vortexing media (do not add media to the DMSO). Ensure your final concentration is below the solubility limit (likely < 100 µM in neutral media).
Q: Is this compound sensitive to light? A: Yes.[1] Halogenated aromatic aldehydes are susceptible to photodegradation.
-
Protocol: Wrap all vials in aluminum foil or use amber glassware. Store solid powder at 4°C or -20°C under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the aldehyde to the carboxylic acid (2-Chloro-5-hydroxy-4-methoxybenzoic acid).[1]
Q: Can I use sonication to dissolve it? A: Yes, sonication is highly recommended for Method B (Co-solvent).[1] Sonicate the DMSO/Ethanol stock for 5-10 minutes to ensure no micro-crystals remain.[1] Micro-crystals can act as nucleation sites, causing rapid precipitation upon dilution.
Part 4: Chemical Stability Warning
While the compound is stable for short-term experiments (24-48 hours), avoid storing it in alkaline solution (Method A) for more than a day. The aldehyde group is electrophilic and can undergo:
-
Oxidation: To the corresponding benzoic acid (accelerated by air and light).
-
Aldol-type condensations: If acetone or other ketones are present.[1]
-
Cannizzaro Reaction: In high pH, two aldehyde molecules react to form one alcohol and one acid.
Recommendation: Prepare stock solutions fresh or store as frozen aliquots in DMSO (Method B).
References
-
Compound Identity & Properties: PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CID 57911671).[1][3] National Library of Medicine. Available at: [Link]
-
Solubility of Halogenated Benzaldehydes: MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link][4]
Sources
- 1. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3 [sigmaaldrich.com]
Technical Support Center: Production of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up production. The methodologies and insights provided herein are grounded in established chemical principles and validated through practical application.
I. Introduction to Synthetic Strategies
The synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, a valuable intermediate in pharmaceutical development, typically involves a multi-step process. A common and effective route begins with the chlorination of vanillin, followed by selective demethylation. An alternative pathway involves the Vilsmeier-Haack formylation of a suitably substituted chloro-guaiacol derivative. Each of these synthetic routes presents unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or industrial production. This guide will focus on troubleshooting the key steps of these processes.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, providing potential causes and actionable solutions.
dot
Caption: General troubleshooting workflow for synthesis and purification.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Chlorinated Intermediate | Incomplete reaction during the chlorination of vanillin. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding with the workup.[1] |
| Oxidation of the aldehyde group to a carboxylic acid. | Use a milder chlorinating agent or carefully control the reaction temperature. For instance, using N-chlorosuccinimide can be a more selective method for chlorination.[2] | |
| Loss of product during workup and extraction. | Ensure the pH of the aqueous layer is optimized for maximum product extraction. Use an appropriate organic solvent in sufficient quantities for efficient extraction. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity during chlorination or formylation. | The directing effects of the hydroxyl and methoxy groups on the aromatic ring are crucial. Controlling the reaction temperature is critical to favor the desired isomer.[1] For Vilsmeier-Haack reactions, the choice of formylating agent and solvent can influence regioselectivity.[3][4][5] |
| Incomplete Demethylation | Inefficient demethylating agent or harsh reaction conditions leading to degradation. | A variety of demethylating reagents can be employed, such as boron tribromide (BBr3) or sodium thioethoxide in DMF.[6] The choice of reagent and reaction conditions should be carefully optimized to achieve selective demethylation without affecting other functional groups. |
| Oily Product After Purification | The presence of impurities lowering the melting point. The compound may be melting in the recrystallization solvent. | Ensure the recrystallization temperature is below the melting point of the pure compound. A mixed solvent system, such as methanol/petroleum ether or ethanol/water, can be effective for inducing crystallization.[7] |
| Poor Separation During Chromatography | The polarity of the mobile phase is not optimized. | Utilize TLC with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal mobile phase for separation before performing column chromatography.[7] |
| Product Degradation | Sensitivity to heat, light, or air, especially at the phenolic hydroxyl group. | Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to high temperatures. The final product should be stored under inert gas at a low temperature.[8] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the Vilsmeier-Haack formylation step?
A1: Temperature control is paramount. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regioselectivity is highly dependent on the reaction temperature.[9] Excursions in temperature can lead to the formation of undesired isomers, significantly complicating the purification process. A slow, controlled addition of the Vilsmeier reagent to the substrate solution while maintaining a consistently low temperature is crucial for maximizing the yield of the desired product.
Q2: I am observing the formation of a significant amount of the undesired 2-chloro-3-hydroxy-4-methoxybenzaldehyde isomer. How can I minimize this?
A2: The formation of the 2,3,4-substituted isomer is a common challenge. This is often due to the electronic and steric effects of the substituents on the aromatic ring. To favor the formation of the desired 2,5,4-substituted product, consider the following:
-
Reaction Temperature: Lowering the reaction temperature during the chlorination step can enhance the regioselectivity.
-
Chlorinating Agent: The choice of chlorinating agent can influence the isomer ratio. Experiment with different reagents, such as sulfuryl chloride or N-chlorosuccinimide, to find the optimal conditions for your specific substrate.[2]
Q3: My demethylation reaction is either incomplete or results in the decomposition of my product. What are my options?
A3: Demethylation of aryl methyl ethers can be challenging. If you are experiencing issues, consider these points:
-
Reagent Choice: Strong acids like HBr can be effective but may cause degradation. Lewis acids such as BBr3 are often more selective but require careful handling.[6] Thiolate-based reagents, like sodium thiomethoxide in refluxing DMF, offer a milder alternative that can be highly effective.[6]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quenching the reaction at the optimal time is key to preventing the formation of degradation byproducts.
-
Protecting Groups: If selective demethylation remains a challenge, consider a synthetic route that introduces the hydroxyl group at a later stage, potentially avoiding the need for demethylation altogether.
Q4: How can I improve the crystallinity of my final product?
A4: Obtaining a crystalline solid can be difficult if impurities are present.
-
High Purity: Ensure the crude product is as pure as possible before attempting recrystallization. A preliminary purification by column chromatography may be necessary.
-
Solvent Selection: Experiment with a range of solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Mixed solvent systems, where the compound is soluble in one solvent and insoluble in the other, are often effective.[7]
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.[10]
IV. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
dot
Caption: Workflow for the Vilsmeier-Haack formylation protocol.
This protocol provides a general guideline and should be optimized for each specific substrate.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Substituted chloro-guaiacol
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool DMF to 0°C with an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the DMF while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[3]
-
Dissolve the substituted chloro-guaiacol in a suitable solvent (e.g., DCM) and add it dropwise to the Vilsmeier reagent, again keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is a general method for purifying the final product.[7]
Materials:
-
Crude 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
-
Methanol
-
Water or petroleum ether
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add water or petroleum ether dropwise while stirring until a slight turbidity persists.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain the purified product.
V. References
-
Concurrent synthesis of vanillin and isovanillin. (2025). ResearchGate. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijcasonline.com. Retrieved from [Link]
-
Chlorination of vanillin. (2019, December 22). Reddit. Retrieved from [Link]
-
What demethylating reagent do you suggest? (2016, August 4). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025). ResearchGate. Retrieved from [Link]
-
2-Chloro-5-hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chlorination of Vanillin and its mechanism. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | Ambeed [ambeed.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-4-hydroxy-5-methoxy-benzaldehyde | 18268-76-3 [sigmaaldrich.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Analytical Guide: Impurity Profiling of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary
2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 18268-76-3) is a critical pharmacophore used in the synthesis of kinase inhibitors and antibody-drug conjugates. Commercially available samples, often labeled >98% pure, frequently contain structurally similar impurities that escape standard detection.
This guide provides a technical comparison of analytical methodologies for identifying these impurities. We contrast the limitations of standard HPLC-UV with the superior resolution of UHPLC-QTOF-MS and the structural validation provided by 1H-NMR .
Part 1: The Impurity Landscape
To identify impurities, one must understand their origin. The synthesis of this compound typically involves the electrophilic chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups, leading to specific byproducts.
Origin of Impurities (Chemical Logic)
-
Target Molecule: Formed by chlorination at the para position relative to the hydroxyl group (Position 6 of Isovanillin, re-numbered as Position 2 in the product).
-
Critical Impurity A (Regioisomer): Chlorination at the ortho position relative to the hydroxyl group. This yields 2-Chloro-3-hydroxy-4-methoxybenzaldehyde .
-
Critical Impurity B (Over-Chlorination): 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde .
-
Critical Impurity C (Oxidation): Air oxidation of the aldehyde to the carboxylic acid (2-Chloro-5-hydroxy-4-methoxybenzoic acid ).
Pathway Visualization
The following diagram illustrates the synthetic pathway and the genesis of these impurities.
Figure 1: Synthetic origin of critical impurities in 2-Chloro-5-hydroxy-4-methoxybenzaldehyde manufacturing.
Part 2: Comparative Analytical Approaches
This section objectively compares three analytical workflows. For high-stakes drug development, Method B (UHPLC-MS) is the recommended standard due to its ability to distinguish the regioisomer, which often co-elutes in Method A.
Table 1: Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Recommended) | Method C: 1H-NMR (Validation) |
| Primary Use | Routine QC, Batch Release | Impurity ID, Trace Analysis | Structural Confirmation |
| Separation Power | Moderate (Isomers often co-elute) | High (Sub-2µm columns) | N/A (Mixture Analysis) |
| Specificity | Low (Retention time only) | High (m/z + Fragmentation) | Very High (Coupling constants) |
| LOD (Limit of Detection) | ~0.1% | < 0.01% | ~1-2% |
| Critical Weakness | Cannot confirm identity of new peaks; Acidic impurities may tail. | Higher cost; Matrix effects. | Low sensitivity; requires mg amounts. |
Part 3: Detailed Experimental Protocols
Method B: UHPLC-QTOF-MS Protocol (The Gold Standard)
This protocol is designed to separate the target aldehyde from its regioisomer (Impurity A) and the acid degradation product (Impurity C).
Rationale: The use of a perfluorophenyl (PFP) or C18 column with high carbon load is essential. Standard C18 columns often fail to separate the positional isomers due to their identical hydrophobicity.
Instrument Setup
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Detector: Q-TOF Mass Spectrometer (ESI Negative Mode). Note: Phenols ionize best in negative mode.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Kinetex F5 (PFP).
-
Temperature: 40°C.
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Maintains phenol protonation for better retention).
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Curve |
| 0.0 | 5 | 0.4 | Initial |
| 1.0 | 5 | 0.4 | Hold |
| 10.0 | 95 | 0.4 | Linear |
| 12.0 | 95 | 0.4 | Wash |
| 12.1 | 5 | 0.4 | Re-equilibrate |
| 15.0 | 5 | 0.4 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: Prepare 0.5 mg/mL stock.
-
Filtration: 0.2 µm PTFE filter (Nylon binds phenols).
-
Storage: Amber vials (aldehyde is light sensitive).
Method C: 1H-NMR Structural Validation
When a new impurity peak is detected in UHPLC, NMR is required to confirm if it is the regioisomer.
-
Solvent: DMSO-d6 (prevents exchange of phenolic protons).
-
Key Diagnostic Signals:
-
Target (2-Cl-5-OH): Two aromatic singlets (para-relationship).
-
Impurity A (2-Cl-3-OH): Two aromatic doublets (ortho-coupling, J ≈ 8 Hz).
-
Impurity C (Acid): Disappearance of Aldehyde proton (~10 ppm), appearance of broad COOH (~12-13 ppm).
-
Part 4: Analytical Decision Workflow
Use this logic gate to determine the purity of your commercial sample.
Figure 2: Analytical decision matrix for validating 2-Chloro-5-hydroxy-4-methoxybenzaldehyde purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57911671, 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674.[2] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Sources
elemental analysis and mass spectrometry of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Target Compound: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 89938-55-6) Primary Alternative/Impurity: 6-Chlorovanillin (2-Chloro-4-hydroxy-5-methoxybenzaldehyde, CAS: 18268-76-3)
Executive Summary
In the development of antibody-drug conjugates (ADCs) and specific enzyme inhibitors, 2-Chloro-5-hydroxy-4-methoxybenzaldehyde serves as a critical chlorinated linker intermediate. Its structural integrity—specifically the positioning of the chlorine atom relative to the hydroxyl and aldehyde groups—dictates its reactivity and biological efficacy.
This guide compares the two primary analytical methodologies used to validate this compound: Elemental Analysis (EA) and Mass Spectrometry (MS) . While EA acts as the definitive gatekeeper for bulk purity and solvent exclusion, MS provides the molecular fingerprint required to verify the chlorination state. This guide also addresses the critical limitation of both methods: their inability to distinguish the target from its regioisomeric "alternative," 6-Chlorovanillin, necessitating a holistic analytical workflow.
Comparative Overview: EA vs. MS vs. Alternatives[1]
The following table objectively compares the performance of Elemental Analysis and Mass Spectrometry for characterizing 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
| Feature | Elemental Analysis (Combustion) | High-Res Mass Spectrometry (HRMS) | GC-MS (EI) |
| Primary Function | Bulk purity & formula confirmation | Exact mass & formula confirmation | Structural fingerprinting & impurity profiling |
| Chlorine Detection | Quantitative % (Absolute) | Isotopic Pattern (Relative) | Isotopic Pattern & Fragmentation |
| Sample Requirement | High (2–5 mg) | Low (<1 mg) | Low (<1 mg) |
| Destructive? | Yes | Yes | Yes |
| Isomer Specificity | None (Target & Alternative have same % composition) | Low (Fragments are nearly identical) | Moderate (Retention time differs) |
| Solvent Detection | Excellent (Discrepancies in C/H values) | Poor (Solvents often lost in source) | Good (If solvent peak is not masked) |
| Cost/Run | Low | High | Moderate |
Deep Dive: Elemental Analysis (The Bulk Gatekeeper)
Elemental Analysis is the first line of defense in Quality Control (QC). For a chlorinated aromatic like 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, it validates that the bulk powder is chemically consistent with the theoretical formula C₈H₇ClO₃ .
Theoretical Values (C₈H₇ClO₃, MW: 186.59)[2]
-
Carbon (C): 51.50%
-
Hydrogen (H): 3.78%
-
Chlorine (Cl): 19.00%
-
Oxygen (O): 25.72% (Calculated by difference)
Experimental Protocol & Causality
Why this protocol? Standard combustion often fails with halogens because Chlorine can form volatile inorganic residues or interfere with CO₂ detection.
-
Sample Prep: Dry 5 mg of sample at 40°C under vacuum for 4 hours. Reason: Removes hygroscopic moisture which artificially lowers Carbon %.
-
Combustion Aid: Add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule. Reason: These additives facilitate complete oxidation and prevent the formation of refractory chlorine carbides.
-
Halogen Trap: Ensure the reduction tube contains silver wool. Reason: Silver reacts with free Chlorine (Cl₂) to form AgCl, preventing it from reaching the thermal conductivity detector and being misread as water or nitrogen.
Self-Validating Check: If the Carbon value is low (<51.0%) but Hydrogen is high (>4.0%), the sample likely contains residual solvent (e.g., Ethanol or Ethyl Acetate from recrystallization).
Deep Dive: Mass Spectrometry (The Molecular Fingerprint)
While EA confirms the ratio of elements, Mass Spectrometry confirms the molecular assembly. For this compound, the Chlorine isotope signature is the definitive "truth marker."
Method A: Electron Ionization (EI) - GC-MS
Conditions: 70 eV ionization energy. Key Diagnostic Peaks:
-
Molecular Ion (M⁺): m/z 186.
-
Isotope Peak (M+2): m/z 188.
-
Validation: The intensity ratio of 186:188 must be 3:1 . Any deviation suggests contamination with non-chlorinated (Vanillin, m/z 152) or di-chlorinated species.
-
-
Base Peak (Loss of CHO): m/z 157 (M - 29).
-
Mechanism: Homolytic cleavage of the aldehyde hydrogen followed by CO loss.
-
-
Methyl Loss: m/z 171 (M - 15).
Method B: Electrospray Ionization (ESI) - HRMS
Mode: Negative Ion Mode ([M-H]⁻). Why Negative Mode? The phenolic hydroxyl group at position 5 is acidic (pKa ~8-10), ionizing readily to form a stable phenoxide anion. Theoretical Exact Mass ([M-H]⁻): 184.9936 Da. Acceptance Criteria: Error < 5 ppm.
The "Alternative" Trap: Isomer Discrimination
The Problem: The primary impurity, 6-Chlorovanillin (CAS 18268-76-3), has the exact same EA values and nearly identical MS fragmentation. The Solution: While MS cannot definitively distinguish them, GC-MS Retention Time can.
-
Target (2-Cl-5-OH): Typically elutes later on non-polar columns (e.g., DB-5) due to stronger intramolecular hydrogen bonding between the OH (pos 5) and OMe (pos 4), reducing volatility compared to the 6-Cl isomer where the Cl might sterically hinder interactions. Note: Definitive confirmation requires ¹H-NMR (coupling constants).
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for validating 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, highlighting where EA and MS fit into the broader picture.
Caption: Decision tree for validating 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Note that EA and MS are necessary but insufficient without NMR for isomer confirmation.
References
A Comparative Guide to the Biological Activity of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde and Its Non-Chlorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde and its prominent non-chlorinated analogs. Moving beyond a simple data sheet, this document synthesizes experimental findings with foundational principles of medicinal chemistry to elucidate the structure-activity relationships (SAR) that govern efficacy. We will explore how the introduction of a chloro-substituent is anticipated to modulate the pharmacological profile of the parent scaffold, offering a predictive framework for researchers engaged in the design of novel therapeutic agents.
Introduction: The Benzaldehyde Scaffold and the Impact of Substitution
Benzaldehydes are a class of aromatic compounds characterized by a formyl group (-CHO) attached to a benzene ring. This core structure is a versatile building block found in numerous natural products and synthetic molecules with significant biological properties. The specific activity of a benzaldehyde derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. Hydroxyl (-OH) and methoxy (-OCH₃) groups, as seen in compounds like vanillin, are known to confer potent antioxidant, antimicrobial, and anti-inflammatory properties[1][2].
This guide focuses on a specific SAR question: How does the addition of a chlorine atom to the 5-hydroxy-4-methoxybenzaldehyde scaffold influence its biological activity? We will first establish a baseline by examining the well-documented activities of key non-chlorinated analogs, primarily 2-Hydroxy-4-methoxybenzaldehyde (HMB) and Vanillin (4-Hydroxy-3-methoxybenzaldehyde) . We will then apply established medicinal chemistry principles to predict the pharmacological profile of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde , providing a rationale for future experimental validation.
Part 1: Biological Profile of Key Non-Chlorinated Analogs
The non-chlorinated analogs of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde serve as our experimental foundation. Among these, HMB and its isomer vanillin have been extensively studied, revealing a spectrum of activities that underscore their therapeutic potential.
Antifungal and Antibacterial Activity
HMB, in particular, has emerged as a potent antimicrobial agent. It demonstrates significant efficacy against a range of fungal and bacterial pathogens, in some cases surpassing its more famous isomer, vanillin[3].
Key Findings:
-
Potent Antifungal Action: HMB exhibits strong inhibitory effects against pathogenic fungi like Aspergillus flavus and Fusarium graminearum[4][5]. Studies have shown it disrupts the integrity of the fungal cell wall and cell membrane[4][5].
-
Antibacterial Efficacy: HMB is active against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA)[6]. Its mechanism involves damaging the bacterial cell membrane, leading to the leakage of intracellular contents[6].
-
Anti-biofilm Properties: Beyond inhibiting growth, HMB can disrupt the formation of bacterial biofilms, which are critical for chronic infections[6][7].
Comparative Antimicrobial Data
| Compound | Organism | Activity Metric (MIC) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/mL | [6] |
| Candida albicans | 150 µg/mL | ||
| Aspergillus flavus | 70 µg/mL (spore germination) | [4] | |
| Gram-positive bacteria | 100-200 µg/mL | ||
| Gram-negative bacteria | 125-200 µg/mL | ||
| Vanillin | Candida parapsilosis | Effective (qualitative) | [8] |
| Saccharomyces cerevisiae | Effective (qualitative) | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Mechanism of Antifungal Action: A Multi-Target Approach
The efficacy of HMB against fungi like F. graminearum is not due to a single point of failure but a cascade of disruptive events targeting cellular integrity and metabolism. This multi-target mechanism makes it a compelling candidate for antifungal development.
-
Cell Membrane and Wall Disruption: HMB directly damages the fungal cell membrane, increasing its permeability[5]. This is evidenced by increased uptake of dyes like propidium iodide (PI), which can only enter cells with compromised membranes[5].
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. HMB treatment significantly reduces ergosterol levels, further weakening the membrane's structure and function[3][9].
-
Induction of Oxidative Stress: The compound causes a massive increase in intracellular reactive oxygen species (ROS), leading to oxidative stress that damages cellular components[3][9].
Antioxidant Activity
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, enabling the molecule to donate a hydrogen atom to neutralize free radicals. The position and presence of other electron-donating groups, like the methoxy group, can further enhance this potential.
Comparative Antioxidant Activity (DPPH Assay)
| Compound | DPPH Scavenging (IC50) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | 9.04 mg/mL | |
| Vanillin | 0.81 µg/mL | [10] |
| 4-Hydroxybenzaldehyde | 3.60 mg/mL | [10] |
| Vitamin C (Standard) | 0.44 µg/mL | [10] |
IC50 represents the concentration of an antioxidant required to decrease the initial DPPH radical concentration by 50%. A lower value indicates greater antioxidant activity.
Interestingly, while both HMB and vanillin are antioxidants, the reported IC50 values vary significantly across studies, which can be attributed to different assay conditions. However, the data consistently show that the substituted hydroxybenzaldehydes are more potent than the non-substituted parent compound[10][11].
Part 2: The Influence of Chlorination - A Predictive SAR Analysis
Direct experimental data on the biological activity of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde is scarce in publicly available literature. However, we can construct a robust hypothesis of its activity profile by analyzing the physicochemical changes introduced by the chlorine atom.
The key modifications are:
-
Increased Lipophilicity: Halogens, including chlorine, increase the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross the lipid-rich cell membranes of microbes and cancer cells, potentially leading to increased potency[12].
-
Electronic Effects: Chlorine is an electron-withdrawing group. Its presence on the aromatic ring alters the electron density distribution, which can affect how the molecule binds to target enzymes or receptors. It can also influence the acidity of the phenolic hydroxyl group, which is crucial for antioxidant and receptor-binding activities.
Predicted Biological Profile:
-
Antimicrobial Activity: The increased lipophilicity may lead to enhanced antifungal and antibacterial activity compared to the non-chlorinated parent, 5-hydroxy-4-methoxybenzaldehyde. The molecule could more efficiently penetrate microbial cell walls and membranes. However, the precise effect is difficult to predict without experimental data, as the altered electronic profile could also impact interactions with specific microbial targets.
-
Antioxidant Activity: The electron-withdrawing nature of chlorine might decrease the radical-scavenging antioxidant capacity. By pulling electron density away from the ring, it can make it more difficult for the phenolic hydroxyl group to donate its hydrogen atom to neutralize a free radical.
-
Cytotoxicity: Enhanced membrane permeability can also lead to increased cytotoxicity against mammalian cells. Therefore, 2-Chloro-5-hydroxy-4-methoxybenzaldehyde may exhibit a narrower therapeutic window than its non-chlorinated analogs. This is a critical consideration in drug development, where selectivity for microbial or cancer cells over host cells is paramount.
Part 3: Experimental Protocols for Comparative Evaluation
To validate the hypotheses presented above, a systematic experimental evaluation is required. The following protocols provide standardized, self-validating methodologies for assessing the key biological activities.
Experimental Workflow Overview
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
Objective: To quantify the antifungal activity of the test compounds against a target fungal strain (e.g., Candida albicans).
Materials:
-
Test compounds (2-Chloro-5-hydroxy-4-methoxybenzaldehyde, analogs)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate
-
MOPS buffer (0.165 M)
-
Sterile 96-well flat-bottom microplates
-
Candida albicans (e.g., ATCC 90028)
-
Spectrophotometer (plate reader) at 530 nm
-
Positive control (e.g., Fluconazole)
Procedure:
-
Medium Preparation: Prepare RPMI-MOPS medium by dissolving MOPS in RPMI-1640 liquid medium and adjusting the pH to 7.0 with 1N NaOH. Filter-sterilize.
-
Compound Preparation: Prepare 10 mg/mL stock solutions of each compound in DMSO. Create a series of 2-fold serial dilutions in RPMI-MOPS medium in a separate 96-well plate (master plate), ranging from, for example, 512 µg/mL to 1 µg/mL.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-MOPS to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Plate Inoculation: Transfer 100 µL from each well of the master dilution plate to a new sterile 96-well plate. Add 100 µL of the final fungal inoculum to each well. The final volume will be 200 µL.
-
Controls:
-
Growth Control: 100 µL RPMI-MOPS + 100 µL inoculum (no compound).
-
Sterility Control: 200 µL RPMI-MOPS (no inoculum).
-
Solvent Control: Well with the highest concentration of DMSO used + inoculum.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compounds by their ability to neutralize the stable DPPH free radical.
Objective: To determine the IC50 value for the antioxidant activity of the test compounds.
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Spectrophotometer (plate reader) at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of each compound dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Control: Add 100 µL of methanol instead of the compound solution to 100 µL of the DPPH solution.
-
Blank: Add 100 µL of methanol to 100 µL of methanol.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the % Scavenging against the compound concentration. The IC50 is the concentration of the compound that scavenges 50% of the DPPH radicals, determined by interpolation from the graph.
Conclusion
This guide establishes a clear biological activity baseline for the non-chlorinated benzaldehyde analogs, with 2-hydroxy-4-methoxybenzaldehyde standing out for its potent and multi-faceted antifungal mechanism. Based on fundamental structure-activity relationships, the introduction of a chlorine atom at the C2 position in 2-Chloro-5-hydroxy-4-methoxybenzaldehyde is predicted to enhance lipophilicity, which may increase its antimicrobial potency but could also raise cytotoxicity and potentially diminish its antioxidant capacity.
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Zhang Y, et al. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. Frontiers in Pharmacology. 2024; 15:1388650. [Link]
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Li Y, et al. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway. Journal of Functional Foods. 2024; 112:105953. [Link]
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Li C, et al. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology. 2024; 15. [Link]
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determining isomeric purity of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
An Expert's Comparative Guide to Determining the Isomeric Purity of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is not merely a procedural step but the bedrock of reliable and reproducible science. The isomeric purity of a substance, particularly a complex substituted aromatic like 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, can profoundly influence its physicochemical properties, biological activity, and toxicological profile. A seemingly minor shift in the position of a substituent on the benzene ring can lead to a completely different molecule with distinct behaviors.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the isomeric purity of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most effective strategy for your analytical objectives.
The Challenge: Differentiating Constitutional Isomers
The target molecule, 2-Chloro-5-hydroxy-4-methoxybenzaldehyde, has a specific substitution pattern on the benzene ring. However, during synthesis, several constitutional isomers can potentially form. These isomers share the same molecular formula (C₈H₇ClO₃) but differ in the connectivity of their atoms. For instance, a common synthetic route might yield isomers such as:
-
Target Isomer: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
-
Potential Isomer 1: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde
-
Potential Isomer 2: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (an isomer of isovanillin)
-
Potential Isomer 3: Rotational isomers (O-cis and O-trans) related to the orientation of the formyl group.[1]
The analytical challenge lies in selecting a method with sufficient selectivity to resolve and accurately quantify these closely related structures. We will now compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Principle of Separation
For substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] Isomers of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde will exhibit subtle differences in polarity due to the varied positions of the chloro, hydroxyl, and methoxy groups. These polarity differences cause them to interact differently with the stationary phase, resulting in different retention times and, thus, separation. Specialized stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, can offer alternative selectivity by leveraging π-π interactions, which is particularly useful for aromatic compounds.[4]
Experimental Protocol: A Self-Validating System
A robust HPLC method includes system suitability tests to ensure the system is performing correctly before sample analysis.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid like phosphoric or formic acid (e.g., 0.1%) to ensure the hydroxyl group remains protonated, leading to sharper peaks.[2] Filter and degas the mobile phase to prevent blockages and baseline noise.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject a standard of the pure isomer (if available) to determine its retention time. Inject the test sample and record the chromatogram.
-
Quantification: The percentage of each isomer is calculated based on the area of its corresponding peak relative to the total area of all peaks (Area Percent method).
Data Interpretation & Visualization
The primary output is a chromatogram, a plot of detector response versus time. Each peak represents a separated compound. Isomeric purity is determined by comparing the area of the main peak to the areas of any smaller peaks representing isomeric impurities.
Caption: A typical workflow for determining isomeric purity using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.
Principle of Separation and Detection
In GC, the sample is vaporized and separated in a capillary column based on differences in boiling points and interactions with the stationary phase.[4] Isomers often have very similar boiling points, but high-efficiency capillary columns can still provide separation. After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. While isomers have the same molecular mass, their fragmentation patterns can sometimes differ, although they are often very similar, making good chromatographic resolution essential.[6]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane. Derivatization (e.g., silylation of the -OH group) may be considered to increase volatility and improve peak shape, but is often not necessary for benzaldehydes.
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injection: 1 µL, splitless mode for trace analysis.[7]
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.[7]
-
-
MS Conditions:
-
Analysis: The output is a total ion chromatogram (TIC), where each peak can be analyzed to obtain its mass spectrum. Isomeric purity is calculated from the relative peak areas in the TIC.
Data Interpretation & Visualization
The key is to achieve baseline separation of the isomeric peaks in the chromatogram. The mass spectrum for each peak is then used to confirm the identity of the isomers, although this relies on having reference spectra or observing subtle differences in fragmentation.
Caption: Workflow for isomeric purity analysis via GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of isomers.[8] It is non-destructive and provides detailed information about the chemical environment of each atom in the molecule.
Principle of Differentiation
NMR distinguishes isomers by probing the magnetic properties of atomic nuclei, typically ¹H (protons) and ¹³C.[8] For constitutional isomers, the connectivity of atoms is different, meaning the electronic environment around the protons and carbons on the aromatic ring will be unique for each isomer.[9] This results in distinct differences in:
-
Chemical Shift (δ): The position of a signal in the spectrum. Protons and carbons in different isomers will have different chemical shifts.[10][11]
-
Splitting Patterns (Multiplicity): The splitting of a signal due to coupling with neighboring nuclei. The substitution pattern directly dictates the coupling between adjacent aromatic protons.[9]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for direct quantification.[11]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a known amount of an internal standard if absolute quantification is needed.
-
Spectrum Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the aromatic region (typically δ 6.5-8.0 ppm).[10]
-
Acquire a ¹³C NMR spectrum. The number of signals can confirm the symmetry of an isomer. For example, a para-substituted ring will have fewer carbon signals than an ortho- or meta-substituted one due to symmetry.[10]
-
If needed, run 2D NMR experiments like COSY (¹H-¹H correlation) to establish proton connectivity and confirm assignments.[8][9]
-
-
Analysis:
-
Identify unique, well-resolved signals in the ¹H spectrum for each isomer present.
-
Integrate these unique signals. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Data Interpretation & Visualization
The key to distinguishing the isomers of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde lies in the aromatic region of the ¹H NMR spectrum. Each isomer will produce a unique set of signals with characteristic chemical shifts and coupling constants, providing a definitive fingerprint.
Caption: The process for isomer identification and quantification using NMR.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the absolute purity of highly pure, crystalline compounds.
Principle of Purity Determination
This method is based on the thermodynamic principle that impurities lower and broaden the melting point of a crystalline substance.[12] This phenomenon is described by the van't Hoff equation.[13] By analyzing the shape of the melting endotherm (the peak on the DSC trace), the instrument's software can calculate the mole percent of impurities.
Experimental Protocol: A Self-Validating System
For this method to be valid, the compound must meet several criteria: it must be a crystalline solid, be thermally stable through its melt, and the impurities must be soluble in the melt but not the solid.[12]
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and hermetically seal it.[13]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards (e.g., indium).
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Analysis: The software integrates the melting peak and applies the van't Hoff equation to the partial area analysis of the peak's leading edge to calculate the purity.
Data Interpretation & Visualization
A pure compound gives a sharp, narrow melting peak. An impure compound will have a broader peak that begins at a lower temperature. The DSC software provides a direct numerical output of the purity, typically in mole percent.
Caption: Workflow for determining total purity using DSC.
Comparative Summary
| Feature | HPLC | GC-MS | NMR Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Differential partitioning | Volatility & Mass Fragmentation | Nuclear Magnetic Resonance | Melting Point Depression |
| Primary Use | Quantification & Separation | Separation & Identification | Structural Elucidation & Quantification | Absolute Purity of total impurities |
| Resolution | High to Excellent | Excellent | N/A (resolves signals) | Low (for isomers) |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (mg) | Moderate (µg-mg) |
| Sample Req. | Small (µg) | Very Small (ng) | Large (mg) | Small (mg) |
| Destructive? | Yes | Yes | No | Yes |
| Key Advantage | Robust, widely used for QC | High sensitivity, confirms MW | Unambiguous isomer differentiation | Absolute method, no standard needed |
| Key Limitation | Requires reference standards | Isomers may have similar MS | Lower sensitivity | Measures total impurity, not specific isomers; requires crystalline, stable sample.[12][14] |
Conclusion and Recommendations
The choice of analytical technique for determining the isomeric purity of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde depends entirely on the analytical goal.
-
For routine quality control (QC) and precise quantification of known isomeric impurities, HPLC is the method of choice. Its robustness, high resolution, and established protocols make it ideal for a production or development environment.
-
For identifying and quantifying unknown volatile impurities , or when very high sensitivity is required, GC-MS is superior. However, reliance on chromatographic separation is critical, as mass spectra may not be definitive.
-
For absolute, unambiguous structural confirmation and differentiation of isomers , NMR Spectroscopy is unparalleled. It is the definitive method for proving which isomers are present and in what ratio, making it essential during initial characterization and for reference standard qualification.
-
For a rapid, orthogonal check of the total purity of a highly pure (>98%), crystalline final product, DSC can be a valuable complementary tool.[14] It provides an absolute measure of purity without the need for specific isomer standards but cannot distinguish between different impurities.
In a comprehensive drug development setting, a combination of these techniques provides the most complete picture. NMR is used to definitively identify the structure and its isomeric profile, while a validated HPLC method is developed for routine purity testing and quality control throughout the product lifecycle.
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ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. Available from: [Link]
-
Biomedical and Pharmacology Journal. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Available from: [Link]
-
PubMed. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Analytica Chimica Acta. Available from: [Link]
-
MDPI. Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity. Molecules. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 13. mt.com [mt.com]
- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Aldehyde Reactivity in Chloro-Substituted Benzaldehydes
Executive Summary
This guide presents a technical analysis of the reactivity profiles of ortho-, meta-, and para-chlorobenzaldehydes compared to unsubstituted benzaldehyde. The study focuses on the competing roles of electronic effects (inductive and resonance) and steric hindrance in determining reaction kinetics.
Key Findings:
-
Nucleophilic Addition (e.g., Knoevenagel, Wittig): Electron-withdrawing groups (EWG) generally accelerate reaction rates by increasing carbonyl electrophilicity.[1] However, ortho-substitution introduces significant steric hindrance that can invert this trend for bulky nucleophiles.[2]
-
Oxidation: Contrary to addition reactions, EWGs typically retard oxidation rates (e.g., chromic acid oxidation) because the rate-determining step involves hydride abstraction, which is favored by electron-donating groups.
-
Hammett Correlation: Meta- and para-isomers follow linear free energy relationships (LFER), while ortho-isomers frequently deviate due to the "Ortho Effect."
Scientific Foundation: Electronic & Steric Determinants
The reactivity of the aldehyde group in chlorobenzaldehydes is governed by three primary factors:
-
Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density through the sigma bond framework. This destabilizes the ground state and makes the carbonyl carbon more electrophilic (positive).
-
Strength Order:
(Effect diminishes with distance).
-
-
Resonance Effect (+R): Chlorine has lone pairs that can donate electron density into the
-system. This opposes the inductive effect but is generally weaker.-
Relevance: Only operative in ortho and para positions.
-
-
Steric Hindrance: The physical bulk of the chlorine atom at the ortho position blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).
Hammett Equation & Substituent Constants
The Hammett equation (
-
(Sigma): Measure of electronic effect.
, . Both are positive, indicating net electron withdrawal. -
(Rho): Reaction constant.[3][4] Positive
indicates the reaction is accelerated by EWGs (nucleophilic attack).[4][5] Negative indicates the reaction is slowed by EWGs (oxidation/hydride abstraction).
Comparative Analysis by Reaction Type
A. Nucleophilic Addition (Knoevenagel Condensation)[6]
-
Mechanism: Base-catalyzed attack of a carbanion on the carbonyl carbon.
-
Electronic Prediction:
. (Meta has stronger -I than para and no opposing +R). -
Steric Reality: For ortho-chlorobenzaldehyde, the strong -I effect suggests high reactivity, but steric hindrance often dramatically lowers the rate, especially with bulky nucleophiles like ethyl cyanoacetate.
Reactivity Trend (Experimental):
B. Oxidation (Chromic Acid / PCC)[7][8]
-
Mechanism: Formation of a chromate ester followed by rate-determining C-H bond cleavage (hydride transfer).[6]
-
Electronic Prediction: Electron-donating groups stabilize the developing positive charge during hydride transfer, accelerating the reaction. EWGs (like Cl) destabilize it.
-
Hammett
: Typically negative ( ).
Reactivity Trend (Experimental):
Visualizations
Diagram 1: Mechanistic Pathways & Steric Blockade
This diagram illustrates the competing electronic activation and steric blocking in ortho-chlorobenzaldehyde during nucleophilic attack.
Caption: Comparison of transition state accessibility. Para-substitution allows facile attack, while ortho-substitution presents a steric barrier despite high electrophilicity.
Diagram 2: Reactivity Logic Flowchart
Caption: Decision matrix for predicting reactivity based on reaction type and substituent position.
Experimental Protocols
Protocol A: Knoevenagel Condensation (Nucleophilic Addition)
Objective: Compare the reaction rate of o-, m-, and p-chlorobenzaldehyde with malononitrile.
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Catalyst: Piperidine (2 drops) or DBU (0.1 mmol)
-
Solvent: Ethanol (5 mL)
Workflow:
-
Dissolve 1.0 mmol of the specific chlorobenzaldehyde and 1.1 mmol malononitrile in 5 mL ethanol at room temperature.
-
Add catalyst (Piperidine or DBU) while stirring.
-
Monitor reaction via TLC (Hexane:EtOAc 7:3) every 5 minutes.
-
Quench with dilute HCl upon completion or after 60 mins.
-
Filter the precipitate, wash with cold ethanol, and dry.
Data Comparison (Typical Results):
| Substrate | Time to Completion (min) | Yield (%) | Notes |
| p-Chlorobenzaldehyde | 10 - 15 | 92 - 95 | Fast. Clean conversion. |
| m-Chlorobenzaldehyde | 10 - 12 | 90 - 94 | Fastest (strong -I, no steric). |
| o-Chlorobenzaldehyde | 30 - 45 | 80 - 85 | Slower due to steric hindrance. |
| Benzaldehyde (Ref) | 20 - 25 | 85 - 88 | Moderate baseline reactivity. |
Protocol B: Oxidation to Benzoic Acid
Objective: Measure relative rates of oxidation using Pyridinium Chlorochromate (PCC) or Chromic Acid.
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
PCC (1.5 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
Workflow:
-
Suspend PCC in anhydrous DCM under nitrogen atmosphere.
-
Add benzaldehyde derivative in one portion.
-
Stir at 25°C.
-
Aliquot samples at 10-minute intervals and quench in sodium bisulfite solution.
-
Analyze conversion via GC-MS or HPLC.
Data Comparison (Kinetic Trends):
| Substrate | Relative Rate ( | Hammett Prediction |
| Benzaldehyde (H) | 1.00 (Reference) | Baseline |
| p-Chlorobenzaldehyde | 0.55 - 0.60 | Retarded (EWG destabilizes hydride transfer). |
| m-Chlorobenzaldehyde | 0.40 - 0.50 | Retarded (Stronger -I effect than para). |
| p-Methoxybenzaldehyde | ~6.30 | Accelerated (EDG stabilizes transition state). |
References
-
Asian Journal of Chemistry. (2019). Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions. Retrieved from [Link]
-
OpenStax. (2023). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Banaras Hindu University. (2017). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary: Immediate Action Protocol
Chemical Name: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde CAS Number: 18268-76-3 Primary Hazard: Irritant (Skin/Eye/Respiratory), Halogenated Organic Waste Stream: Solid Halogenated Organic Waste (Do NOT drain dispose)
Quick Disposal Decision Matrix:
-
If Solid (Pure/Spilled): Collect in a dedicated solid waste container labeled "Halogenated Organic Solids."
-
If in Solution: Collect in "Halogenated Solvent Waste" carboy.
-
Spill Cleanup: Use inert absorbent (vermiculite/sand). Do NOT use combustible materials like sawdust.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the chemical's reactivity profile to prevent incompatible mixing.[1] This compound possesses three distinct functional groups—an aldehyde, a phenol (hydroxyl), and an aryl chloride—that dictate its disposal logic.[1]
| Property | Data | Operational Implication |
| Physical State | Solid (Powder/Crystals) | Must be dissolved for liquid waste streams or bagged for solid waste. |
| Reactivity | Aldehyde & Phenol groups | Incompatible with Strong Oxidizers. Can undergo oxidation or polymerization. |
| Acidity | Weakly Acidic (Phenol) | Incompatible with Strong Bases. Exothermic reaction possible. |
| Combustibility | Combustible | Keep away from open flames/heat sources during staging.[2] |
| Toxicity | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1] |
Critical Safety Note: As a halogenated compound, this chemical releases toxic hydrogen chloride (HCl) and potentially chlorinated dioxins if incinerated at low temperatures.[1] It must be sent to a facility capable of high-temperature incineration with scrubbers.
Waste Segregation & Compatibility
Proper segregation is the single most effective safety control in chemical disposal. Mixing this compound with incompatible waste streams can result in fire, toxic gas evolution, or regulatory fines.[1]
Segregation Logic
-
DO NOT MIX WITH:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates).[1] The aldehyde group is easily oxidized, potentially generating heat.[1]
-
Strong Bases: (e.g., Sodium Hydroxide).[1] The phenolic proton is acidic; mixing causes deprotonation and heat generation.
-
Non-Halogenated Solvents: While chemically compatible with many organic solvents, mixing halogenated compounds into non-halogenated waste streams significantly increases disposal costs and complicates incineration.[1]
-
Visualization: Segregation Decision Tree
The following diagram outlines the logical flow for categorizing waste containing 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.
Figure 1: Decision logic for segregating 2-Chloro-5-hydroxy-4-methoxybenzaldehyde waste to ensure regulatory compliance and safety.
Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)
Applicability: Expired reagent, contaminated paper towels, gloves, and weighing boats.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined clear plastic waste bag designated for hazardous solids.
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "2-Chloro-5-hydroxy-4-methoxybenzaldehyde" and "Solid Debris."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Filling: Place solid waste gently into the container to minimize dust generation.
-
Expert Tip: If the powder is fine and dusty, dampen it slightly with a compatible solvent (like ethanol) before bagging to prevent inhalation risk, provided the bag is chemically resistant.[1]
-
-
Closure: Seal the bag with tape or screw the lid tightly. Do not overfill (leave 10% headspace).
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Applicability: Mother liquors, wash solvents, or dissolved reagent.[1][3]
-
Container Selection: Use a chemically resistant carboy (HDPE or Glass) specifically marked for Halogenated Solvents .
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers or acids.
-
Transfer:
-
Use a funnel to prevent spills.
-
Pour slowly to avoid splashing.
-
-
Logging: Immediately update the waste log attached to the carboy.
-
Entry: "2-Chloro-5-hydroxy-4-methoxybenzaldehyde solution (<5%)".
-
Note: Even if the solvent is non-halogenated (e.g., methanol), the presence of this chlorinated solute reclassifies the entire container as Halogenated Waste.[1]
-
Protocol C: Spill Cleanup (Emergency Response)
Scenario: < 50g spill on a benchtop.
-
Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and an N95 mask or respirator if dust is visible.[1]
-
Containment: Cover the spill with an inert absorbent material (Vermiculite, dry sand, or commercial spill pads).[1]
-
Warning: Do NOT use paper towels directly on large piles of pure chemical, as this creates a high surface area for potential reaction or dust dispersion.[1]
-
-
Collection: Sweep the absorbent/chemical mixture into a dustpan using a spark-proof tool (plastic scoop).
-
Disposal: Transfer to the Solid Halogenated Waste container (Protocol A).
-
Decontamination: Wipe the area with soap and water.[2] Dispose of the wipe in the same waste container.
Regulatory Framework (RCRA & EPA)
For researchers in the US, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
Waste Classification: This compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists. However, it must be characterized by its properties.
-
Characteristic Waste:
-
Land Disposal Restrictions (LDR): Halogenated organics are generally banned from land disposal without prior treatment (incineration).
Visualization: The Disposal Lifecycle
This workflow illustrates the path of the chemical from the lab bench to final destruction.
Figure 2: Lifecycle of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde waste, emphasizing the chain of custody from generation to incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57911671, 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[3] Retrieved from [Link][1]
-
Princeton University Environmental Health & Safety (2023). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from [Link][1]
Sources
Personal Protective Equipment & Handling Guide: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde
Executive Summary & Hazard Identification
2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a functionalized aromatic aldehyde used primarily as an intermediate in pharmaceutical synthesis. While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (chlorinated hydroxybenzaldehydes) exhibit consistent hazard profiles.
As a Senior Application Scientist, I categorize this compound as a high-alert intermediate . It combines the reactivity of an aldehyde with the permeation and sensitization potential of a halogenated phenol derivative.
Core Hazard Profile (Derived from Structural Analogs)
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | No open-bench handling; strict hygiene.[2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact causes dermatitis. |
| Sensitization | H317 | May cause allergic skin reaction.[1][2] | Critical: Potential for cumulative sensitization. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5] | Dust/vapor can cause corneal injury. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] | Inhalation of dust triggers mucosal inflammation. |
Technical Note: The aldehyde moiety renders this compound susceptible to autoxidation, forming the corresponding benzoic acid upon air exposure. While this is primarily a purity concern, the resulting acidic crust can increase corrosivity risks.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "standard lab PPE." The presence of the chlorine atom and the aldehyde group requires specific barrier selection to prevent sensitization.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil (0.12-0.20 mm) Nitrile.Rationale: Halogenated aromatics can permeate thin latex.[6] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Safety Goggles | Standard: ANSI Z87.1 (Impact & Splash).Rationale:[6] Safety glasses are insufficient for fine powders or crystalline solids that can become airborne during weighing. Goggles seal the ocular area. |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80–100 fpm.Contingency: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges. |
| Body | Lab Coat + Sleeves | Material: Poly-cotton or Nomex (if flammables present).Add-on: Disposable Tyvek® sleeves are recommended during weighing to bridge the gap between glove and coat cuff. |
Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the chemical during its most vulnerable phase: the transition from solid storage to solution.
Handling Logic Diagram
Figure 1: Safe handling workflow emphasizing containment during the solid-to-liquid transition.
Detailed Procedural Steps
-
Preparation:
-
Bring the container to room temperature before opening to prevent water condensation (which accelerates aldehyde oxidation).
-
Verify fume hood function (sash at proper height).
-
-
Weighing (The Critical Step):
-
Never weigh this compound on an open bench. Move the balance into the hood or use a draft shield.
-
Use an anti-static gun if the powder is flighty.
-
Technique: Place a tared vial inside a secondary container (beaker). Transfer solid directly into the vial. Cap the vial inside the hood before moving it.
-
-
Solubilization:
-
Dissolve the solid in the reaction solvent (e.g., DCM, THF, Methanol) as quickly as possible. Solutions are generally easier to contain than light powders.
-
Note: If using chlorinated solvents (DCM), ensure gloves are changed immediately upon splash contact, as DCM carries solutes through nitrile rapidly.
-
Waste Disposal & Deactivation[7][8][9]
Proper disposal is a regulatory imperative. The chlorine atom classifies this as Halogenated Waste , which incurs higher disposal costs and stricter incineration requirements than standard organic waste.
Disposal Classification Table
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste Bin. Double-bagged and labeled "Toxic/Halogenated Solid." |
| Liquid Waste A | Mother liquors, reaction solvents (if halogenated). | Halogenated Organic Waste. (Do NOT mix with acetone/non-hal waste if your facility separates them). |
| Liquid Waste B | Aqueous extractions. | Aqueous Waste. Check pH.[7][8] If containing traces of aldehyde, treat as hazardous aqueous waste. |
Emergency Spill Response (Decision Logic)
Figure 2: Decision logic for immediate spill response. Note the wet-pad technique for solids to prevent aerosolization.
Decontamination Solution: For surface cleaning, use a mild surfactant solution followed by water. Avoid using strong oxidizers (bleach) immediately, as this may react vigorously with the aldehyde or other reaction components.
References & Authority
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Analog). Retrieved from
-
PubChem. Compound Summary: Chlorinated Benzaldehyde Derivatives. National Library of Medicine. Retrieved from
-
Vanderbilt University. Halogenated Solvents & Waste Handling Protocol. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Lab Standard). Retrieved from
Disclaimer: This guide is based on the chemical structure and class properties of halogenated aromatic aldehydes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
